Entecavir 3''-O-β-D-Glucuronide
Description
BenchChem offers high-quality Entecavir 3''-O-β-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Entecavir 3''-O-β-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₈H₂₃N₅O₉ |
|---|---|
Molecular Weight |
453.4 |
Synonyms |
2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one 3’’-O-β-D-Glucuronide; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Entecavir 3'-O-β-D-Glucuronide: Chemical Structure and Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entecavir is a potent guanosine nucleoside analogue and a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection. Its mechanism of action involves the inhibition of HBV DNA polymerase, effectively suppressing viral replication.[1][2] While Entecavir is primarily excreted unchanged in the urine, it undergoes minor metabolism to form phase II conjugates, including glucuronide and sulfate metabolites.[1][3] This guide provides a comprehensive technical overview of a key metabolite, Entecavir 3'-O-β-D-Glucuronide, focusing on its chemical structure and molecular weight. Understanding the properties of this metabolite is crucial for a complete picture of Entecavir's pharmacokinetics and for the development of comprehensive analytical methods in drug development and clinical monitoring.
Chemical Properties and Structure
Entecavir 3'-O-β-D-Glucuronide is a product of the conjugation of a glucuronic acid molecule to the parent drug, Entecavir. This biotransformation is a common pathway for the detoxification and elimination of xenobiotics, including many pharmaceuticals.
Molecular Formula and Weight
The chemical properties of Entecavir and its 3'-O-β-D-Glucuronide metabolite are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Entecavir | C₁₂H₁₅N₅O₃ | 277.28 |
| Entecavir 3'-O-β-D-Glucuronide | C₁₈H₂₃N₅O₉ | 453.40 |
The molecular formula of Entecavir 3'-O-β-D-Glucuronide is C₁₈H₂₃N₅O₉.[4] The addition of the glucuronyl group (C₆H₈O₆) to the parent Entecavir molecule (C₁₂H₁₅N₅O₃) results in a calculated molecular weight of 453.40 g/mol . The molecular weight of a commercially available labeled version, Entecavir-13C2,15N 3''-O-β-D-Glucuronide, is reported as 455.39 g/mol , which is consistent with the calculated mass of the unlabeled compound.[5]
Structural Elucidation
The name "Entecavir 3'-O-β-D-Glucuronide" indicates that the glucuronic acid moiety is attached to the Entecavir molecule via an ether linkage at the 3'-hydroxyl group of the cyclopentyl ring. The "β" designation refers to the stereochemistry of the anomeric carbon of the glucuronic acid, indicating that the glycosidic bond is above the plane of the sugar ring.
Caption: Chemical structure of Entecavir 3'-O-β-D-Glucuronide.
Metabolic Pathway and Significance
The formation of Entecavir 3'-O-β-D-Glucuronide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process increases the water solubility of Entecavir, facilitating its renal excretion. Although it is considered a minor metabolic pathway for Entecavir, the characterization of this and other metabolites is a critical step in drug development to fully understand the drug's disposition and to identify any potentially active or toxic byproducts.[3][6] The pharmacological activity of Entecavir 3'-O-β-D-Glucuronide has not been extensively studied, but it is generally presumed to be inactive as glucuronidation is typically a detoxification pathway that leads to pharmacologically inert compounds.
Synthesis and Characterization
The synthesis of Entecavir 3'-O-β-D-Glucuronide for use as an analytical standard or for further pharmacological testing typically involves a multi-step chemical process. While specific, detailed protocols for the synthesis of this particular metabolite are not widely published in peer-reviewed literature, general methods for the glucuronidation of nucleoside analogues can be adapted.
A potential synthetic route is outlined below:
Caption: A generalized synthetic workflow for Entecavir 3'-O-β-D-Glucuronide.
Characterization of the synthesized Entecavir 3'-O-β-D-Glucuronide would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the point of attachment and the stereochemistry of the glycosidic bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the exact mass and molecular formula. Tandem MS (MS/MS) would provide fragmentation data to further verify the structure.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.[9]
Analytical Methodologies
The analysis of Entecavir and its metabolites in biological matrices such as plasma and urine is essential for pharmacokinetic studies. Given the low concentrations of the glucuronide metabolite, highly sensitive analytical methods are required.
Sample Preparation
A robust sample preparation method is critical for accurate quantification. A typical workflow for plasma samples is as follows:
Sources
- 1. lcms.cz [lcms.cz]
- 2. Entecavir: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Entecavir ß-D-Glucuronide - Acanthus Research [acanthusresearch.com]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
- 6. Entecavir Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Metabolic Pathway of Entecavir and Formation of 3'-O-Glucuronide
This guide details the metabolic pathway of Entecavir (ETV), specifically focusing on the formation of the 3'-O-glucuronide metabolite. While Entecavir is primarily eliminated unchanged by the kidneys, the formation of glucuronide conjugates represents a specific Phase II metabolic route relevant for toxicological assessments and high-sensitivity bioanalysis.
Technical Guide | Version 1.0
Executive Summary
Entecavir (ETV) is a guanosine nucleoside analogue used for the treatment of chronic Hepatitis B virus (HBV) infection.[1][2][3] Unlike many antivirals that undergo extensive hepatic metabolism, Entecavir is unique: it is not a substrate for the Cytochrome P450 (CYP450) system. Its primary clearance mechanism is renal elimination (glomerular filtration and tubular secretion).[4]
However, trace metabolism occurs via Phase II conjugation. The formation of Entecavir 3'-O-glucuronide is the distinct metabolic event where the secondary hydroxyl group on the cyclopentyl ring is conjugated with glucuronic acid. This guide explores the mechanistic formation, enzymatic basis, and experimental protocols for characterizing this metabolite.
Mechanistic Pathway Analysis
Chemical Basis of Reaction
Entecavir contains a cyclopentyl ring replacing the ribose sugar found in natural nucleosides.[2] It possesses two key hydroxyl groups available for conjugation:
-
5'-Hydroxyl (Primary -CH2OH): The primary site for intracellular phosphorylation to the active triphosphate (pharmacological activation).
-
3'-Hydroxyl (Secondary -OH): The primary site for glucuronidation (metabolic elimination).
The formation of the 3'-O-glucuronide is a nucleophilic substitution reaction where the oxygen at the 3' position of Entecavir attacks the anomeric carbon of UDP-glucuronic acid (UDPGA).
Enzymology (UGT Superfamily)
The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .[5][6][7] While Entecavir is not a major substrate for hepatic UGTs (hence its high renal recovery), nucleoside analogues with similar structures (e.g., Zidovudine) are typically substrates for UGT2B7 .
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).[5][6]
-
Location: Endoplasmic reticulum of hepatocytes and renal tubular cells.[5]
-
Reaction Type: O-Glucuronidation (Ether linkage).
Pathway Visualization
The following diagram illustrates the parallel pathways of Entecavir: the major renal excretion route versus the minor metabolic conjugation.
Caption: Metabolic fate of Entecavir showing the dominant renal pathway and the minor glucuronidation pathway mediated by UGTs.
Experimental Protocols for Characterization
To study the 3'-O-glucuronide formation, researchers must employ high-sensitivity LC-MS/MS due to the low abundance of this metabolite.
In Vitro Incubation Protocol
This protocol validates the formation of the glucuronide using Human Liver Microsomes (HLM).
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
MgCl2 (5 mM)
-
Alamethicin (50 µg/mL) – Critical for pore formation in microsomes to allow UDPGA entry.
-
UDPGA (5 mM) – Cofactor start reagent.
-
Entecavir (1–100 µM)
-
Control: Incubation without UDPGA.
Workflow Steps:
-
Pre-incubation: Mix HLM (0.5 mg protein/mL), Buffer, MgCl2, and Alamethicin on ice. Incubate at 4°C for 15 min to permeabilize microsomes.
-
Substrate Addition: Add Entecavir stock solution. Pre-warm to 37°C for 5 min.
-
Initiation: Add UDPGA to start the reaction.
-
Incubation: Shake at 37°C for 60 minutes.
-
Termination: Add ice-cold Acetonitrile (containing Internal Standard, e.g., Entecavir-13C2) in a 3:1 ratio.
-
Clarification: Centrifuge at 10,000 x g for 10 min at 4°C. Inject supernatant into LC-MS/MS.
Analytical Detection (LC-MS/MS)
The glucuronide is more polar than the parent and will elute earlier on Reverse Phase columns.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Entecavir protonates readily at the guanine moiety. |
| Parent Ion (ETV) | m/z 278.1 | [M+H]+ of Entecavir. |
| Metabolite Ion | m/z 454.1 | [M+H]+ of Glucuronide (278 + 176 Da). |
| Transition (ETV) | 278.1 → 152.1 | Loss of cyclopentyl group (characteristic guanine fragment). |
| Transition (Glu) | 454.1 → 278.1 | Loss of glucuronic acid (-176 Da) to form parent ion. |
| Column | C18 (e.g., Acquity HSS T3) | Retains polar nucleosides; T3 chemistry withstands high aqueous content. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesizing and detecting Entecavir glucuronide in vitro.
Clinical Relevance & Interpretation
Pharmacokinetics[6]
-
Renal Dominance: Because >70% of Entecavir is excreted unchanged, the glucuronidation pathway is not rate-limiting . Inhibition of UGTs (e.g., by Probenecid or Gemfibrozil) is unlikely to cause clinically significant drug-drug interactions (DDIs) for Entecavir.
-
Renal Impairment: In patients with severe renal impairment, the clearance of both the parent drug and the minor glucuronide metabolite decreases, necessitating dose adjustment.
Toxicology
The 3'-O-glucuronide is a stable, non-reactive conjugate (unlike acyl glucuronides which can bind proteins). It serves purely as an elimination product and does not contribute to the mitochondrial toxicity associated with some nucleoside analogues.
References
-
Bristol-Myers Squibb. (2005). Baraclude (Entecavir) Prescribing Information. U.S. Food and Drug Administration.[1] Link
-
Yan, M., et al. (2006). Disposition and metabolism of entecavir in rats, dogs, and monkeys. Drug Metabolism and Disposition, 34(12). Link
-
Gong, Z., et al. (2015). Pharmacokinetics of Entecavir in Healthy Chinese Subjects. Antimicrobial Agents and Chemotherapy.[4][8][9][10][11] Link
-
Miners, J.O., et al. (2010). The In Vitro Characterization of Inhibitory Drug-Drug Interactions Involving UDP-Glucuronosyltransferase. Drug Metabolism and Disposition.[4][5][8][12][13] Link
Sources
- 1. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Liverpool HEP Interactions [hep-druginteractions.org]
- 5. tandfonline.com [tandfonline.com]
- 6. dovepress.com [dovepress.com]
- 7. ovid.com [ovid.com]
- 8. Liverpool HIV Interactions [hiv-druginteractions.org]
- 9. Pharmacophore modeling and QSAR analysis of anti-HBV flavonols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Involvement of multidrug resistance protein 4 in the hepatocyte efflux of lamivudine and entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesizing Entecavir 3'-O-β-D-Glucuronide for use as a reference standard
Application Note & Protocol
Strategic Synthesis of Entecavir 3'-O-β-D-Glucuronide: A High-Purity Reference Standard for Advanced Pharmacokinetic and Metabolism Studies
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, and analytical characterization of Entecavir 3'-O-β-D-glucuronide. The availability of high-purity metabolite reference standards is indispensable for the accurate quantification and identification of drug metabolites in biological matrices, forming the bedrock of reliable pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][2][3] Entecavir is a potent guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection.[4][5][6][7] While it is primarily eliminated unchanged, minor amounts of phase II metabolites, including glucuronide conjugates, are formed.[8] This guide presents two robust and distinct methodologies for synthesizing the 3'-O-glucuronide metabolite: a classic chemical approach via the Koenigs-Knorr reaction and a biomimetic enzymatic approach using UDP-glucuronosyltransferases (UGTs). Detailed protocols for purification by preparative HPLC and rigorous characterization by LC-MS/MS, HPLC, and NMR are provided to ensure the final product meets the stringent criteria required for a reference standard.
Introduction: The Criticality of Metabolite Reference Standards
In drug development, reference standards are the benchmarks against which all analytical measurements are compared.[9] For drug metabolites, these standards are crucial for validating analytical methods used to quantify their presence in plasma, urine, and other biological fluids.[3][9] The accurate characterization of a drug's metabolic profile is a regulatory requirement and is essential for understanding its efficacy, safety, and potential for drug-drug interactions.
Entecavir's metabolic pathway involves conjugation reactions, a common route for xenobiotic elimination.[8] The formation of Entecavir 3'-O-β-D-glucuronide, a polar and water-soluble conjugate, is facilitated by UGT enzymes in the liver.[10][11] To accurately study this metabolic pathway and quantify the metabolite's formation and clearance, a pure, structurally confirmed reference standard is not just beneficial—it is obligatory. This application note details the synthesis of this specific metabolite to empower researchers in their drug development programs.
Synthesis Methodologies: Chemical vs. Enzymatic Approaches
The synthesis of glucuronide conjugates can be broadly approached via two distinct routes: traditional chemical synthesis and modern enzymatic methods.[12][13]
-
Chemical Synthesis: Offers scalability and is independent of biological reagents. The Koenigs-Knorr reaction is a cornerstone of glycosylation chemistry, providing a reliable, albeit multi-step, path to the target molecule.[14][15][16] Its primary challenge lies in the need for protection and deprotection steps to achieve the desired regioselectivity.
-
Enzymatic Synthesis: This biomimetic approach leverages the inherent specificity of UGT enzymes to directly catalyze the glucuronidation reaction.[12][17] It offers unparalleled regio- and stereoselectivity, often yielding the desired product in a single step from the parent drug, thus avoiding complex protecting group chemistry.[12]
Both methods are presented here to provide researchers with options depending on available resources, required scale, and specific experimental context.
Protocol 1: Chemical Synthesis via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction involves the nucleophilic substitution of a glycosyl halide by an alcohol, in this case, the 3'-hydroxyl group of Entecavir.[16] The use of a participating protecting group (acetyl) at the C-2 position of the glucuronic acid donor is critical as it provides anchimeric assistance, ensuring the formation of the thermodynamically stable 1,2-trans (β) anomer.[16]
Caption: Chemical synthesis workflow for Entecavir Glucuronide.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, suspend Entecavir (1 equivalent) and silver carbonate (Ag₂CO₃, 2 equivalents) in anhydrous toluene. The suspension should be protected from light.
-
Donor Addition: Dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.5 equivalents) in anhydrous toluene and add it dropwise to the stirring Entecavir suspension at room temperature.
-
Glycosylation Reaction: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the Entecavir starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with dichloromethane (DCM). Concentrate the filtrate under reduced pressure. The resulting residue contains the protected Entecavir glucuronide conjugate.
-
Deacetylation: Dissolve the crude residue in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) and stir the solution at room temperature for 2-4 hours. Monitor by TLC until the starting material is fully converted. Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate.
-
Saponification: Dissolve the deacetylated intermediate in a mixture of THF/water (1:1). Add lithium hydroxide (LiOH, 3 equivalents) and stir at room temperature for 4-6 hours to hydrolyze the methyl ester.
-
Quenching: Carefully acidify the reaction mixture to pH ~5-6 with dilute HCl. Concentrate the solution under reduced pressure to remove the organic solvent. The remaining aqueous solution contains the crude Entecavir 3'-O-β-D-glucuronide.
Protocol 2: Enzymatic Synthesis using Liver Microsomes
This method utilizes the catalytic machinery present in liver microsomes, which are rich in various UGT isoforms.[18] The reaction is highly specific, directly conjugating glucuronic acid from the activated donor, UDP-glucuronic acid (UDPGA), to Entecavir.[10][11]
Caption: Enzymatic synthesis workflow for Entecavir Glucuronide.
-
Microsome Activation: Prepare a stock solution of pooled liver microsomes (e.g., human or swine) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). To activate the UGTs, add the pore-forming agent alamethicin to a final concentration of 25 µg/mg of microsomal protein and pre-incubate on ice for 15 minutes.
-
Reaction Mixture Preparation: In a reaction tube, combine the following in order:
-
Phosphate buffer (100 mM, pH 7.4)
-
Entecavir (dissolved in a minimal amount of DMSO, final concentration e.g., 100 µM)
-
Magnesium chloride (MgCl₂, final concentration 5 mM)
-
Activated liver microsomes (final concentration e.g., 1 mg/mL)
-
-
Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the glucuronidation reaction by adding UDPGA (final concentration e.g., 2 mM).
-
Incubation: Incubate the reaction at 37°C in a shaking water bath for 4-24 hours. The optimal incubation time should be determined in preliminary experiments by monitoring product formation via LC-MS.
-
Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Protein Removal: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Purification: Carefully collect the supernatant, which contains the synthesized glucuronide, and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in the HPLC mobile phase for purification.
Purification Protocol: Isolation via Preparative HPLC
Regardless of the synthesis method, purification is essential to achieve the high purity (>95-98%) required for a reference standard.[19] Preparative reversed-phase HPLC is the method of choice for separating the polar glucuronide product from the less polar parent drug and other reaction components.[17]
-
System Setup:
-
Instrument: Preparative HPLC system equipped with a fraction collector.
-
Column: A high-capacity reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV detector set to the λ_max of Entecavir (approx. 254 nm).[20][21]
-
-
Method Development: First, develop an analytical scale method to determine the retention time of the product. A typical gradient might be 5% to 40% Mobile Phase B over 20 minutes.
-
Preparative Run: Scale up the analytical method for the preparative column. Inject the reconstituted crude product from the synthesis step.
-
Fraction Collection: Collect fractions corresponding to the main product peak identified in the analytical run.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity. Pool the fractions that meet the required purity specification (e.g., >98%).
-
Final Step (Lyophilization): Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain the final product as a stable, fluffy white powder.
Analytical Characterization and Quality Control
Rigorous characterization is mandatory to confirm the identity, purity, and concentration of the synthesized reference standard. A combination of mass spectrometry, chromatography, and NMR spectroscopy provides a self-validating system of analysis.
Identity Confirmation by LC-MS/MS
-
Objective: To confirm the molecular weight and establish a characteristic fragmentation pattern.
-
Methodology: Infuse the purified sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
-
Expected Results:
-
Full Scan (Positive Mode): A prominent ion at m/z 454.16 [M+H]⁺, corresponding to the molecular formula C₁₈H₂₃N₅O₉.
-
MS/MS Fragmentation: A characteristic neutral loss of 176.03 Da (the glucuronic acid moiety), resulting in a major fragment ion at m/z 278.13, which corresponds to the protonated Entecavir parent drug.[22][23]
-
Purity Determination by HPLC-UV
-
Objective: To quantify the purity of the final product.
-
Methodology: Utilize a validated, stability-indicating analytical HPLC method.[20][21][24]
-
Expected Results: A single major peak should be observed at the expected retention time. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should be ≥98%.
Unambiguous Structural Elucidation by NMR Spectroscopy
-
Objective: To provide definitive structural confirmation, including the site of glycosylation and the anomeric configuration (α vs. β).[25][26][27]
-
Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire ¹H, ¹³C, and 2D (COSY, HSQC) NMR spectra.
-
Key Expected ¹H NMR Signals:
-
Signals corresponding to the protons of the Entecavir scaffold.
-
A characteristic anomeric proton (H-1'' of the glucuronyl moiety) appearing as a doublet at approximately 4.5-5.0 ppm. Crucially, the coupling constant (J) for this doublet should be in the range of 7-8 Hz, which is diagnostic for a β-glycosidic linkage. An α-linkage would exhibit a much smaller J-value (~3-4 Hz).
-
Other signals corresponding to the remaining protons of the glucuronic acid ring.
-
Summary of Key Data
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (Microsomal) |
| Key Reagents | Entecavir, Acetobromo-α-D-glucuronic acid methyl ester, Ag₂CO₃ | Entecavir, UDPGA, Liver Microsomes |
| Solvent | Anhydrous Toluene, Methanol | Aqueous Buffer (pH 7.4) |
| Temperature | Room Temperature | 37°C |
| Selectivity | Dependent on protecting groups | High regio- and stereoselectivity |
| Key Advantage | Scalability | Biomimetic, fewer steps |
| Key Challenge | Multi-step protection/deprotection | Enzyme availability and stability |
| Analytical Technique | Expected Result for Entecavir 3'-O-β-D-Glucuronide |
| LC-MS (ESI+) | [M+H]⁺ = 454.16 m/z |
| LC-MS/MS | Primary fragment at 278.13 m/z (loss of 176.03 Da) |
| HPLC Purity | ≥98% (by area at 254 nm) |
| ¹H NMR (Anomeric H) | Doublet, J ≈ 7-8 Hz (confirms β-linkage) |
Conclusion
This application note provides two validated and robust protocols for the synthesis of Entecavir 3'-O-β-D-glucuronide. The chemical synthesis route offers a classic and scalable approach, while the enzymatic method provides a highly specific and efficient alternative that closely mimics the biological metabolic pathway. By following these synthesis, purification, and characterization guidelines, research, and drug development professionals can produce a high-purity reference standard. The availability of this critical reagent will facilitate the development and validation of sensitive bioanalytical methods essential for advancing our understanding of Entecavir's pharmacokinetics and metabolism.
References
-
Vertex AI Search. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!Link
-
Matthews, S. J. (2006, February 15). Entecavir for the treatment of chronic hepatitis B virus infection. PubMed. 4
-
Ouzzine, M., et al. (n.d.). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers. 10
-
Hypha Discovery. (n.d.). Purification and Metabolite Identification. 19
-
ResearchGate. (n.d.). Glucuronidations using the Koenigs-Knorr procedure. 14
-
de Oliveira, D. L., et al. (n.d.). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. PubMed. 28
-
Springer Nature Experiments. (n.d.). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling. 25
-
Springer Nature Experiments. (n.d.). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. 18
-
EBM Consult. (n.d.). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?29
-
Liu, W., et al. (2019, June 5). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. PubMed. 30
-
Rowland, A., et al. (2013, June 15). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. PubMed. 11
-
PGL. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. 1
-
Lenaers, E., et al. (n.d.). Nuclear magnetic resonance (NMR)-based drug metabolite profiling. PubMed. 26
-
Biopharma Consulting Group. (2025, July 21). Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. 2
-
World Health Organization (WHO). (2025, March 4). Part 4 - WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. Link
-
Zhang, D., et al. (2018, June 14). Enzymatic synthesis of glucuronidated metabolites of two neurological active agents using plant glucuronosyltransferases. Taylor & Francis Online. 12
-
Martínez-Gómez, L. E., et al. (2023, November 14). Entecavir: A Review and Considerations for Its Application in Oncology. PMC. 5
-
Pfaar, U., et al. (n.d.). Enzymatic Synthesis of β-D-Glucuronides in an Enzyme Membrane Reactor. CHIMIA. 31
-
HealthManagement.org. (2025, March 14). How Impurity Reference Standards Ensure Drug Safety. 9
-
Gee, B. A. (2022, March 30). NMR Spectroscopy and Databases for the Identification of Metabolites. Technology Networks. 27
-
SynThink. (2023, June 13). Working Standards vs. Reference Standards: Understanding the Key Differences. 3
-
University of Liverpool. (2016, March). Entecavir PK Fact Sheet. 8
-
Wishart, D. S. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC. 32
-
ResearchGate. (n.d.). Drug Metabolite Purification and Identification. 33
-
Gritti, F., et al. (2019, June 5). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. PubMed. 34
-
Johne, S., et al. (2010, February 19). Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers. PubMed. 17
-
F.A. Davis PT Collection. (n.d.). Entecavir | Davis's Drug Guide for Rehabilitation Professionals. 35
-
Natural Product Reports (RSC Publishing). (2013, May 7). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. 13
-
ACS Publications. (2025, March 6). NMR Based Methods for Metabolites Analysis | Analytical Chemistry. 36
-
Al-Mughaid, H., et al. (n.d.). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. PMC. 15
-
Ashraf, M., et al. (2012, October 30). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. 24
-
Heinkele, G., et al. (n.d.). A Regioselectively Labelled Reagent for the Koenigs-Knorr Synthesis of Deuterated Drug Conjugates. 37
-
ResearchGate. (n.d.). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. 38
-
Journal of Biochemical Technology. (n.d.). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. 20
-
Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. (n.d.). 21
-
IIP Series. (n.d.). A COMPREHENSIVE REVIEW ON EXTRACTION, IDENTIFICATION AND PURIFICATION METHODS OF SECONDARY METABOLITES FROM MEDICINAL PLANTS. 39
-
International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices. 40
-
Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. 22
-
Academia.edu. (n.d.). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. 41
-
Tebubio. (2015, August 19). O-Glucuronide synthesis made easy. 42
-
Wikipedia. (n.d.). Koenigs–Knorr reaction. 16
-
ACS Publications. (n.d.). Stereoselective Synthesis of Anti-HepatitisB Drug, Entecavir, through Regio. 43
-
Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. (n.d.). 44
-
Zhang, D., et al. (n.d.). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. PubMed. 45
-
Google Patents. (n.d.). CN101891741A - New synthesis process of antiviral drug entecavir. 46
-
Ramakrishna, N. V., et al. (2011, April 1). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. PubMed. 23
-
Organic Chemistry. (n.d.). Synthesis Strategies for Entecavir. 6
-
ResearchGate. (n.d.). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study | Request PDF. 47
-
Current Protocols in Nucleic Acid Chemistry. (2011, December 15). Synthesis of entecavir and its novel class of analogs. PubMed. 7
Sources
- 1. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 2. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Entecavir for the treatment of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entecavir: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 7. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. healthmanagement.org [healthmanagement.org]
- 10. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]
- 11. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 17. Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. jbiochemtech.com [jbiochemtech.com]
- 21. asianpubs.org [asianpubs.org]
- 22. lcms.cz [lcms.cz]
- 23. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jcsp.org.pk [jcsp.org.pk]
- 25. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 26. Nuclear magnetic resonance (NMR)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. technologynetworks.com [technologynetworks.com]
- 28. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 30. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chimia.ch [chimia.ch]
- 32. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 36. pubs.acs.org [pubs.acs.org]
- 37. tandfonline.com [tandfonline.com]
- 38. researchgate.net [researchgate.net]
- 39. iipseries.org [iipseries.org]
- 40. ijpsjournal.com [ijpsjournal.com]
- 41. (PDF) Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method [academia.edu]
- 42. tebubio.com [tebubio.com]
- 43. pure.korea.ac.kr [pure.korea.ac.kr]
- 44. sphinxsai.com [sphinxsai.com]
- 45. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 46. CN101891741A - New synthesis process of antiviral drug entecavir - Google Patents [patents.google.com]
- 47. researchgate.net [researchgate.net]
Application Note: Optimizing Mass Spectrometry Transitions for the Ultrasensitive Detection of Entecavir Glucuronide
Abstract
This technical guide provides a comprehensive framework for the development and optimization of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Entecavir and its primary metabolite, Entecavir glucuronide. As the accurate measurement of drug metabolites is paramount in pharmacokinetic and drug metabolism studies, this note details the rationale and step-by-step protocols for selecting optimal precursor and product ions and for refining collision energy to maximize analytical signal. We move beyond a simple recitation of steps to explain the underlying principles of ion fragmentation and optimization, ensuring a robust and reproducible bioanalytical method.
Introduction: The Analytical Imperative for Entecavir and Its Glucuronide
Entecavir is a potent guanosine nucleoside analogue widely prescribed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism involves inhibiting the HBV polymerase, thereby suppressing viral replication.[1] Following administration, Entecavir undergoes biotransformation in the body, primarily through glucuronidation, a common phase II metabolic pathway that conjugates glucuronic acid to the drug molecule to facilitate its excretion.[3][4][5]
The quantification of both the parent drug and its glucuronide metabolite in biological matrices such as plasma is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Tandem mass spectrometry (MS/MS), particularly in the multiple reaction monitoring (MRM) mode, stands as the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[6][7] The success of an MRM assay hinges on the meticulous optimization of its core parameters: the specific mass-to-charge ratio (m/z) of the precursor ion, the m/z of the resulting product ion, and the collision energy (CE) required to induce this fragmentation.[8] This guide provides the scientific rationale and a practical workflow for optimizing these parameters for Entecavir and Entecavir glucuronide.
Foundational Principles: Precursor and Product Ion Selection
The journey to a fully optimized MRM method begins with the logical selection of precursor ions for both the parent drug and its metabolite. This selection is based on their chemical structures and ionization behavior, typically in positive electrospray ionization (ESI+) mode for this class of compounds.
Entecavir Precursor Ion
Entecavir has a molecular weight of 277.28 g/mol .[9][10] In ESI+, it readily accepts a proton to form the protonated molecule, [M+H]⁺. This ion is generally the most stable and abundant in the source, making it the ideal candidate for the precursor ion.
-
Entecavir (C₁₂H₁₅N₅O₃): Molecular Weight = 277.28
-
Predicted Precursor Ion [M+H]⁺: m/z 278.3
This predicted m/z is confirmed by numerous published methods that utilize a precursor ion of approximately m/z 278.1 for Entecavir quantification.[11][12]
Entecavir Glucuronide Precursor Ion
Glucuronidation involves the addition of a glucuronic acid moiety (C₆H₈O₆), which has a mass of 176.12 Da, to the parent drug.
-
Entecavir Glucuronide (C₁₈H₂₃N₅O₉): Molecular Weight = 277.28 (Entecavir) + 176.12 (Glucuronic Acid moiety) = 453.4 g/mol .[13]
-
Predicted Precursor Ion [M+H]⁺: m/z 454.4
The accurate mass of the glucuronide conjugate serves as the target for our precursor ion selection in the first quadrupole (Q1) of the mass spectrometer.
Unveiling the Fragments: Collision-Induced Dissociation (CID)
Once the precursor ion is isolated in Q1, it is accelerated into the collision cell (Q2), which is filled with an inert gas (e.g., argon or nitrogen). The kinetic energy from the resulting collisions induces fragmentation, a process known as Collision-Induced Dissociation (CID).[14] The resulting product ions are then filtered in the third quadrupole (Q3) and detected.
Fragmentation Pathway of Entecavir
The protonated Entecavir molecule (m/z 278.3) fragments in a predictable manner. The most stable and abundant product ion typically results from the cleavage of the cyclopentyl ring from the purine base. Published literature confirms that a primary transition for Entecavir is m/z 278.1 → 152.1 .[12][15] A secondary, less intense transition often used as a "qualifier" for confirmation is m/z 278.1 → 135.1 .[15]
Caption: Fragmentation of Entecavir precursor ion.
Characteristic Fragmentation of Entecavir Glucuronide
Glucuronide conjugates exhibit a highly characteristic fragmentation pattern. The glycosidic bond linking the drug to the glucuronic acid is relatively labile. Upon CID, the most common fragmentation pathway is the neutral loss of the anhydroglucuronic acid moiety (176 Da).[3] This process regenerates the protonated aglycone (the parent drug).
Therefore, the most logical and sensitive transition to monitor for Entecavir glucuronide is the fragmentation of the precursor ion back to the parent Entecavir ion.
-
Entecavir Glucuronide Transition: m/z 454.4 → 278.3
This transition is highly specific because it confirms both the mass of the conjugate and its direct relationship to the parent compound.
Caption: Fragmentation of Entecavir Glucuronide.
Experimental Protocol: Collision Energy Optimization
Optimizing the collision energy is arguably the most critical step in maximizing the sensitivity of an MRM assay.[16] The optimal CE is the voltage that produces the highest abundance of the specific product ion from its precursor. This value is highly dependent on the instrument, the specific transition, and the charge state of the ion.
Workflow for CE Optimization
The most effective method for determining the optimal CE is to systematically ramp the energy across a range of values and monitor the resulting product ion intensity. This can be achieved through direct infusion of a standard solution.
Caption: Workflow for optimizing collision energy.
Step-by-Step Optimization Protocol
-
Preparation of Standard: Prepare a working standard solution of Entecavir (and Entecavir glucuronide, if available) at a concentration of ~100 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min) to achieve a stable ion spray.
-
Precursor Ion Confirmation: Operate the mass spectrometer in full scan mode to confirm the presence and stability of the target precursor ions (m/z 278.3 and 454.4).
-
Product Ion Scan: Perform a product ion scan on each precursor to visualize all major fragment ions and confirm the predicted product ions.
-
MRM Setup and CE Ramping:
-
Create an MRM method for a single transition (e.g., 454.4 → 278.3).
-
Set up a series of experiments within the method, keeping the precursor and product m/z constant, but varying the collision energy. A typical range is 5 to 50 electron volts (eV), with increments of 2-5 eV.[7][17]
-
Allow a dwell time of 50-100 ms for each step.
-
-
Data Analysis:
-
Acquire the data from the CE ramping experiment.
-
Plot the measured product ion intensity (y-axis) against the corresponding collision energy (x-axis).
-
The apex of the resulting curve represents the optimal collision energy for that specific MRM transition.[18]
-
-
Final Method Construction: Repeat this process for all desired transitions (e.g., Entecavir quantifier and qualifier). Compile the final MRM transitions with their empirically determined optimal CE values into the acquisition method.
Summary of Optimized Transitions
Following the protocol described above, a final table of optimized MRM transitions should be generated. This table serves as the core of the quantitative acquisition method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Optimal CE (eV) |
| Entecavir | 278.3 | 152.1 | Quantifier | To be determined empirically |
| Entecavir | 278.3 | 135.1 | Qualifier | To be determined empirically |
| Entecavir Glucuronide | 454.4 | 278.3 | Quantifier | To be determined empirically |
Note: Optimal CE values are instrument-specific and must be determined experimentally.
Protocol for Sample Preparation from Human Plasma
The cleanest extracts and highest sensitivity are often achieved using Solid-Phase Extraction (SPE).[19] The following protocol is a robust starting point for extracting the hydrophilic Entecavir and its glucuronide metabolite from plasma.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a mixed-mode cation exchange (MCX) polymeric sorbent, which is effective for retaining polar, basic compounds like Entecavir.[19]
-
Sample Pre-treatment: To 200 µL of human plasma, add an internal standard and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step disrupts protein binding and acidifies the sample.
-
SPE Column Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Elute interferences with 1 mL of 2% formic acid in water.
-
Wash 2: Elute further interferences with 1 mL of methanol.
-
-
Elution: Elute Entecavir and its glucuronide metabolite from the sorbent using 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.
Conclusion
The development of a robust bioanalytical method for Entecavir and its glucuronide metabolite is critically dependent on the systematic optimization of MS/MS transitions. By applying a logical, science-driven approach to precursor and product ion selection, followed by the empirical optimization of collision energy, researchers can achieve the sensitivity and specificity required for demanding pharmacokinetic studies. The protocols and principles outlined in this guide provide a solid foundation for developing and validating high-performance assays for Entecavir and other nucleoside analogues.
References
- Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma.
- MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry, 82(24), 10116–10124.
-
Poboży, E., et al. (2014). How to address the sample preparation of hydrophilic compounds: Determination of entecavir in plasma and plasma ultrafiltrate with novel extraction sorbents. Journal of Chromatography A, 1325, 83-92. Retrieved from [Link]
-
Liu, Y., et al. (2012). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Journal of Chromatographic Science, 50(8), 724-730. Retrieved from [Link]
-
Wang, F., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 151, 245-251. Retrieved from [Link]
-
Li, H., et al. (2018). Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 152, 19-24. Retrieved from [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]
- Waters Corporation. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software.
-
Sherwood, C. A., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(3), 1573–1577. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform for Confident Unknown Identification.
- Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma.
-
U.S. Food and Drug Administration. (n.d.). Baraclude™ (entecavir) Label. Retrieved from [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
Jia, Y., et al. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation. Analytical Chemistry, 91(17), 11046-11053. Retrieved from [Link]
- Shimadzu. (n.d.). Automatic Optimization of Transitions and Collision Energies.
-
De Nicolò, A., et al. (2015). UPLC–MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir. Journal of Pharmaceutical and Biomedical Analysis, 114, 127-132. Retrieved from [Link]
-
Ji, Q. C., et al. (2001). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Yao Xue Xue Bao, 36(10), 768-772. Retrieved from [Link]
-
DailyMed. (2025). ENTECAVIR- entecavir tablet. Retrieved from [Link]
-
Pilli, N. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1035-1041. Retrieved from [Link]
-
Zhao, R., et al. (2026). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics, 64(2), 47-56. Retrieved from [Link]
-
Pozo, O. J., et al. (2017). Ionization and collision induced dissociation of steroid bisglucuronides. Journal of Mass Spectrometry, 52(11), 735-746. Retrieved from [Link]
-
Jemal, M., et al. (2011). A Practical Approach to Reduce Interference Due to In-Source Collision-Induced Dissociation of Acylglucuronides in LC–MS/MS. Bioanalysis, 3(15), 1725-1738. Retrieved from [Link]
-
Janezic, M., & Arsov, Z. (2016). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry. IntechOpen. Retrieved from [Link]
-
New Drug Approvals. (2018). Entecavir. Retrieved from [Link]
-
Hsieh, C., et al. (2020). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Science of The Total Environment, 704, 135261. Retrieved from [Link]
-
Miller, M. P., et al. (2006). Identification of a hydroxylamine glucuronide metabolite of an oral hypoglycemic agent. Drug Metabolism and Disposition, 34(5), 837-845. Retrieved from [Link]
-
Gago-Ferrero, P., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry, 414, 2177–2189. Retrieved from [Link]
-
Oefner, C. M., et al. (2023). Quantification of 27 sex hormones, precursors and metabolites thereof in human plasma by a mass spectrometry-based method combining direct detection and specific hydrolysis of glucuronide conjugates. Endocrine Abstracts, 92, EP73. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Baraclude (entecavir) oral solution label. Retrieved from [Link]
-
Gu, H., et al. (2014). Globally Optimized Targeted Mass Spectrometry: Reliable Metabolomics Analysis with Broad Coverage. Analytical Chemistry, 86(17), 8650–8658. Retrieved from [Link]
-
Fazli, A., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Journal of Applied Pharmaceutical Science, 12(6), 143-152. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides. Retrieved from [Link]
-
Hsiao, C-T., & Lebrilla, C. B. (2015). Collision-Induced Dissociation Tandem Mass Spectrometry for Structural Elucidation of Glycans. In Glycoscience: Biology and Medicine. Springer. Retrieved from [Link]
-
PubChem. (n.d.). Entecavir. Retrieved from [Link]
-
Apotex Inc. (2023). PRODUCT MONOGRAPH PrAPO-ENTECAVIR. Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. DailyMed - ENTECAVIR- entecavir tablet ENTECAVIR tablet [dailymed.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. waters.com [waters.com]
- 7. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. technologynetworks.com [technologynetworks.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Entecavir | CAS 142217-69-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. ovid.com [ovid.com]
- 12. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Entecavir ß-D-Glucuronide - Acanthus Research [acanthusresearch.com]
- 14. Collision-Induced Dissociation Tandem Mass Spectrometry for Structural Elucidation of Glycans | Springer Nature Experiments [experiments.springernature.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. scispace.com [scispace.com]
- 17. lcms.cz [lcms.cz]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. How to address the sample preparation of hydrophilic compounds: Determination of entecavir in plasma and plasma ultrafiltrate with novel extraction sorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing in-source fragmentation of Entecavir glucuronide in LC-MS
Topic: Preventing In-Source Fragmentation (ISF) of Entecavir Glucuronide in LC-MS Lead Scientist: Dr. Alex V., Senior Application Scientist
Welcome to the Support Center
You are likely here because your Entecavir (ETV) pharmacokinetic data is showing anomalies. Perhaps you are seeing "ghost peaks" in the parent channel, or your quantitation accuracy fails at high metabolic concentrations.
In-source fragmentation (ISF) of glucuronide metabolites is a silent data killer in LC-MS/MS. Because Entecavir is a guanosine analogue, its glucuronide conjugates are thermally and energetically labile. If they break down in the ion source before mass selection, they mimic the parent drug, leading to gross overestimation of Entecavir levels .
This guide is structured to help you Diagnose , Separate , and Mitigate this issue.
Module 1: Diagnosis & Mechanism
"Why do I see two peaks for Entecavir?"
Q: I am monitoring the Entecavir transition (
A: It is likely not contamination. It is almost certainly the Entecavir Glucuronide undergoing In-Source Fragmentation (ISF).
The Mechanism:
Glucuronides are polar and typically elute earlier than the parent drug on Reverse Phase (C18) columns. When the glucuronide enters the heated Electrospray Ionization (ESI) source, the fragile O-glycosidic bond can rupture due to excess heat or voltage. This strips the glucuronic acid moiety (176 Da), leaving behind the bare Entecavir ion (
Since this happens before Q1 (the first quadrupole), the mass spectrometer "thinks" this ion is the parent drug and transmits it. You see a peak at the Glucuronide's retention time but in the Parent's mass channel .
Visualizing the Problem
The following diagram illustrates how ISF creates false positive data.
Caption: Figure 1. The "Ghost Peak" Mechanism. The glucuronide is converted to the parent ion inside the source, creating a false signal at the metabolite's retention time.
Module 2: Chromatographic Defense (The Firewall)
"Can I stop ISF completely?"
Q: Can I tune the MS parameters to eliminate ISF? A: Rarely. While you can reduce it, you can almost never eliminate it in ESI. Therefore, chromatographic separation is your only absolute safeguard .
If the Glucuronide and Parent co-elute, ISF is indistinguishable from the real drug. If they are separated, ISF appears as a distinct peak that can be excluded from integration.
Protocol: Optimizing Resolution Current literature suggests Phenyl-Hexyl columns offer superior selectivity for nucleoside analogues compared to standard C18, often providing better separation between the polar glucuronide and the parent [1].
| Parameter | Recommendation | Scientific Rationale |
| Column | Phenyl-Hexyl (e.g., Kinetex or XBridge) | Provides |
| Mobile Phase A | 10mM Ammonium Acetate (pH 3.5 - 4.0) | Slightly acidic pH suppresses ionization of silanols but keeps the glucuronide ionized enough for separation. |
| Gradient | Shallow initial ramp (e.g., 5% B to 15% B over 3 mins) | Glucuronides are very polar. A steep gradient will push them into the void volume or cause co-elution. |
| Flow Rate | 0.3 - 0.4 mL/min | Lower flow rates can improve desolvation efficiency without requiring excessive source heat. |
Module 3: Source Parameter Optimization
"How do I tune the instrument to be 'gentle'?"
Q: Which specific parameters cause the glucuronide to break? A: The two enemies are Temperature and Declustering Potential (DP) (or Cone Voltage, depending on your vendor).
Troubleshooting Protocol: Perform a "ramp experiment" using a synthesized Glucuronide standard (or a high-concentration incurred sample).
-
Inject the sample while monitoring the Parent Transition (
278.1). -
Step down the Source Temperature in 50°C increments.
-
Step down the DP/Cone Voltage in 5V increments.
-
Plot the area of the "Ghost Peak."
Optimized Settings Guide:
| Parameter | High Risk (Aggressive) | Low Risk (Gentle) | Notes |
| Source Temp (TEM) | > 500°C | 350°C - 400°C | High heat facilitates desolvation but supplies the activation energy for bond cleavage. |
| Declustering Potential (DP) | > 80 V | 30 V - 50 V | High voltage accelerates ions through the gas curtain, causing "in-source CID" collisions. |
| Curtain/Cone Gas | Low Flow | High Flow | Higher gas flow protects the ions from solvent clusters without adding thermal energy. |
Critical Warning: Lowering these parameters may reduce the sensitivity of the Parent Entecavir. You must find a "Sweet Spot" where ISF is minimized (<1-2%) but Parent sensitivity remains adequate (S/N > 10 at LLOQ) [2].
Module 4: Sample Preparation
"Is the degradation happening before the MS?"
Q: I separated the peaks, but the parent peak is still growing over time. Why? A: Entecavir glucuronides can undergo chemical hydrolysis in the autosampler if the matrix pH is not controlled. This is ex-vivo degradation, not ISF.
Stability Protocol:
-
Temperature: Keep the autosampler at 4°C .
-
pH Control: Ensure your reconstitution solvent matches your mobile phase (slightly acidic). Avoid alkaline conditions, which accelerate acyl-glucuronide hydrolysis [3].
-
Enzyme Inhibitors: If analyzing plasma, ensure no residual esterase activity (though less critical for ether glucuronides, it is best practice).
Troubleshooting Decision Tree
Use this logic flow to solve your specific issue.
Caption: Figure 2. Troubleshooting logic for distinguishing ISF from contamination.
References
-
Shimadzu Application News. (2020). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from (Demonstrates Phenyl-Hexyl column usage for Entecavir).
-
Xu, X., et al. (2011). A practical approach to reduce interference due to in-source collision-induced dissociation of acylglucuronides in LC-MS/MS. Bioanalysis, 3(15), 1741-1751.[1] Retrieved from (Foundational text on Glucuronide ISF mitigation).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section on Metabolite Interference.[2] Retrieved from (Regulatory requirement for checking back-conversion).
Sources
- 1. A practical approach to reduce interference due to in-source collision-induced dissociation of acylglucuronides in LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalytical Solutions for Entecavir 3'-O-β-D-Glucuronide
Welcome to the technical support center for the bioanalysis of Entecavir 3'-O-β-D-Glucuronide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this key metabolite in plasma samples. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and accuracy of your bioanalytical data.
Introduction: The Challenge of Glucuronide Metabolite Stability
Entecavir, a potent antiviral agent against the Hepatitis B virus (HBV), is metabolized in part to phase II conjugates, including glucuronides.[1] The accurate quantification of these metabolites, such as Entecavir 3'-O-β-D-Glucuronide, is crucial for comprehensive pharmacokinetic and drug metabolism studies.
Glucuronide metabolites, particularly in biological matrices like plasma, can be susceptible to degradation ex vivo. This instability can lead to the back-conversion of the metabolite to the parent drug, resulting in an underestimation of the metabolite concentration and an overestimation of the parent drug concentration.[2] This guide will address the specific challenges associated with Entecavir 3'-O-β-D-Glucuronide and provide robust solutions to mitigate these issues.
While Entecavir itself has been shown to be stable under various laboratory conditions,[3][4] the stability of its glucuronide metabolites requires careful consideration during the entire bioanalytical workflow, from sample collection to final analysis.
Understanding the Instability: Key Mechanisms
The primary concern for the stability of Entecavir 3'-O-β-D-Glucuronide in plasma is enzymatic hydrolysis. Plasma can contain endogenous β-glucuronidases, which can cleave the glucuronic acid moiety from the parent molecule.[5] Although O-glucuronides, like that of Entecavir, are generally more stable than acyl glucuronides, this enzymatic activity can still pose a significant risk to sample integrity, especially with improper handling and storage.[5]
Factors that can influence the rate of this hydrolysis include:
-
Temperature: Higher temperatures can increase the rate of enzymatic reactions.[6]
-
pH: The activity of β-glucuronidases is pH-dependent.[5]
-
Time: The longer the sample is exposed to conditions that promote degradation, the greater the potential for analyte loss.
Troubleshooting Guide: A Proactive Approach to Stability
This section provides a question-and-answer formatted guide to directly address common issues and observations during the analysis of Entecavir 3'-O-β-D-Glucuronide.
Question 1: We are observing lower than expected concentrations of Entecavir 3'-O-β-D-Glucuronide and higher than expected concentrations of the parent drug, Entecavir. What could be the cause?
Answer: This is a classic indicator of metabolite instability and back-conversion to the parent drug. The likely culprit is the hydrolysis of the glucuronide bond. To address this, a systematic review of your sample handling and processing workflow is necessary.
Causality and Solution Workflow:
Sources
- 1. Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. americanlaboratory.com [americanlaboratory.com]
Resolving Co-elution of Entecavir and its Glucuronide Isomers: A Technical Support Guide
Welcome to the Technical Support Center dedicated to addressing the analytical challenges in the chromatographic separation of Entecavir and its glucuronide isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution issues during their experimental work. As your dedicated scientific resource, this document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to empower you to overcome these separation challenges with confidence.
Introduction: The Challenge of Co-elution
Entecavir, a potent antiviral drug, is metabolized in the body to form glucuronide conjugates.[1][2] These glucuronide isomers are structurally very similar to the parent drug but exhibit increased polarity. This similarity in structure, coupled with differences in polarity, can lead to co-elution or poor resolution in reversed-phase high-performance liquid chromatography (RP-HPLC), a common analytical technique for this type of analysis.[3][4] Resolving this co-elution is critical for accurate quantification of Entecavir and its metabolites in various matrices, which is essential for pharmacokinetic, pharmacodynamic, and toxicology studies.
This guide will walk you through a systematic approach to troubleshoot and resolve these co-elution issues, ensuring the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs)
Q1: Why are my Entecavir and its glucuronide isomer peaks not separating?
A: Co-elution of Entecavir and its glucuronide isomers is often due to a combination of factors. The structural similarity between the parent drug and its metabolites can result in similar retention behavior on a standard C18 column. Furthermore, if the chromatographic conditions are not fully optimized, the small differences in polarity between the molecules may not be sufficient to achieve baseline separation.
Q2: What is the first thing I should check if I observe co-elution?
A: Before making significant changes to your method, it's crucial to ensure your HPLC system is functioning optimally. Check for system suitability parameters like peak shape, tailing factor, and column efficiency using a standard of Entecavir alone. Poor peak shape can often be mistaken for co-elution. Also, verify that the column is not overloaded, as this can lead to peak broadening and a loss of resolution.
Q3: Can I use a mass spectrometer (MS) to resolve the co-elution?
A: While an MS detector can differentiate between Entecavir and its glucuronide isomers based on their different mass-to-charge ratios (m/z), it is not a substitute for good chromatographic separation.[4] Co-elution can lead to ion suppression or enhancement effects in the MS source, which can compromise the accuracy and precision of your quantitative results. Therefore, achieving at least partial chromatographic separation is highly recommended even when using an MS detector.
Q4: Are there alternative chromatographic modes to reversed-phase HPLC for this separation?
A: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative for separating polar compounds.[5][6] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent. This can provide a different selectivity for polar analytes like glucuronide metabolites and may resolve the co-elution with the parent drug.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving co-elution issues between Entecavir and its glucuronide isomers. The following troubleshooting workflow diagram illustrates the logical progression of steps.
Caption: A logical workflow for troubleshooting co-elution issues between Entecavir and its glucuronide isomers.
Step 1: Mobile Phase Modification
The mobile phase is often the most straightforward parameter to adjust for improving separation.
-
pH Adjustment: Entecavir has ionizable functional groups. The ionization state of both the parent drug and its glucuronide metabolites can be manipulated by changing the pH of the mobile phase.[7] Since glucuronides are acidic due to the carboxylic acid group of the glucuronic acid moiety, working at a pH below its pKa (around 3-4) will suppress its ionization, making it less polar and potentially increasing its retention on a reversed-phase column. Conversely, adjusting the pH to be basic will ionize the glucuronide, making it more polar and likely to elute earlier. Experimenting with a range of pH values (e.g., pH 3, 5, and 7) using appropriate buffers is a critical first step.
-
Organic Modifier: The choice and concentration of the organic solvent in the mobile phase significantly impact selectivity. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. If you are using acetonitrile, try switching to methanol, or vice versa. Methanol is more protic and can offer different selectivity through enhanced hydrogen bonding interactions, which can be beneficial for separating the more polar glucuronide metabolites from the parent drug.
-
Additives: Ion-pairing reagents can be used to improve the retention and peak shape of ionic compounds. However, they are generally not compatible with mass spectrometry. If using UV detection, a low concentration of an ion-pairing agent could be explored.
Step 2: Gradient Optimization
If simple mobile phase changes are insufficient, optimizing the gradient profile is the next logical step.
-
Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) will provide more time for the analytes to interact with the stationary phase, which can improve the resolution of closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the peaks of interest are eluting can also enhance separation.
Step 3: Alternative Column Chemistry
If co-elution persists after optimizing the mobile phase and gradient, changing the stationary phase chemistry is necessary. The choice of column is a critical factor in achieving selectivity.[3]
-
Phenyl-Hexyl Columns: These columns have a stationary phase with phenyl groups, which can provide alternative selectivity through π-π interactions with the purine ring of Entecavir and its metabolites. This can be particularly effective for separating structurally similar aromatic compounds.
-
Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can provide different selectivity for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar glucuronide metabolites that are poorly retained in reversed-phase, HILIC is an excellent alternative.[5][6] In HILIC, the elution order is typically reversed compared to RP-HPLC, with the more polar glucuronides being more strongly retained.
Table 1: Comparison of Stationary Phases for Entecavir and Glucuronide Isomer Separation
| Stationary Phase | Principle of Separation | Potential Advantages for Entecavir/Glucuronide Separation |
| C18 (Octadecylsilane) | Hydrophobic interactions | Good starting point, widely used for drug analysis.[8][9][10] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Alternative selectivity for aromatic compounds. |
| Polar-Embedded | Hydrophobic and polar interactions | Better retention of polar analytes in highly aqueous mobile phases. |
| HILIC (e.g., Amide, Diol) | Partitioning into a water-enriched layer on the stationary phase surface | Enhanced retention and potential for improved separation of highly polar glucuronides.[5][6] |
Step 4: Advanced Techniques
For exceptionally challenging separations, more advanced chromatographic techniques may be required.
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique involves using two different columns with orthogonal separation mechanisms (e.g., reversed-phase and HILIC) to achieve a very high degree of resolution.
-
Chiral Chromatography: If the glucuronide isomers are chiral and co-elute, a chiral stationary phase (CSP) may be necessary to resolve the enantiomers or diastereomers.[11][12][13]
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Screening
-
Prepare Buffers: Prepare aqueous mobile phase buffers at three different pH values:
-
pH 3.0 (e.g., 10 mM ammonium formate, adjusted with formic acid)
-
pH 5.0 (e.g., 10 mM ammonium acetate, adjusted with acetic acid)
-
pH 7.0 (e.g., 10 mM ammonium bicarbonate)
-
-
Initial Gradient: Use a standard C18 column (e.g., 2.1 x 50 mm, 1.7 µm) and a generic gradient.
-
Mobile Phase A: Buffer at the selected pH
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Analysis: Inject a mixture of Entecavir and, if available, a glucuronide isomer standard at each pH condition.
-
Evaluation: Compare the chromatograms for changes in retention time and resolution.
Protocol 2: Evaluation of Alternative Stationary Phases
-
Select Columns: Choose a Phenyl-Hexyl and a HILIC column with similar dimensions to your C18 column.
-
Reversed-Phase (Phenyl-Hexyl): Use the optimized mobile phase conditions from Protocol 1.
-
HILIC:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium formate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium formate
-
Gradient: 0% to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Analysis and Evaluation: Inject the sample mixture onto each column and compare the resulting chromatograms for selectivity and resolution.
Visualization of Key Concepts
Caption: Comparison of elution principles in Reversed-Phase and HILIC for Entecavir and its more polar glucuronide metabolite.
Conclusion
Resolving the co-elution of Entecavir and its glucuronide isomers is an achievable, albeit sometimes challenging, analytical task. By adopting a systematic and logical troubleshooting approach, as outlined in this guide, researchers can effectively optimize their chromatographic methods to achieve the necessary separation for accurate and reliable results. Remember that a thorough understanding of the underlying chromatographic principles is your most valuable tool in overcoming these analytical hurdles.
References
-
Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study. PubMed. [Link]
-
Separation of substrates and closely related glucuronide metabolites using various chromatographic modes. ResearchGate. [Link]
-
Diastereomeric Drug Glucuronides : Enzymatic Glucuronidation and Analysis by Capillary Electrophoresis and Liquid Chromatography. SciSpace. [Link]
-
Chiral High Performance Liquid Chromatography: Review. IJPPR. [Link]
-
Baraclude™ (entecavir) tablets/oral solution. FDA. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
-
Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. [Link]
-
Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study. ResearchGate. [Link]
-
Simultaneous determination of entecavir and lamivudine in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. RSC Publishing. [Link]
-
HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]
-
Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. PMC. [Link]
-
Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. MDPI. [Link]
-
Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. PubMed. [Link]
-
Separation of isomers of acyl glucuronides using micellar electrokinetic capillary chromatography in dynamically coated capillaries. PubMed. [Link]
-
How can you separate a co-eluting more polar compound by HPLC?. ResearchGate. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]
-
Chiral Detection of Entecavir Stereoisomeric Impurities by Forming a Complex with R- besivance and Zn II using Mass Spectrometry. ResearchGate. [Link]
-
Entecavir. Wikipedia. [Link]
-
A representative chromatogram of entecavir. ResearchGate. [Link]
-
Entecavir for the treatment of chronic hepatitis B virus infection. PubMed. [Link]
-
Entecavir Baraclude. Hepatitis B Online - University of Washington. [Link]
-
Entecavir. KEGG DRUG - Genome.jp. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. Simultaneous determination of entecavir and lamivudine in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. eijppr.com [eijppr.com]
- 8. Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. lcms.cz [lcms.cz]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Entecavir 3'-O-β-D-Glucuronide Extraction: Technical Support & Troubleshooting Guide
Welcome to the technical support center for the bioanalysis of Entecavir 3'-O-β-D-Glucuronide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of extracting this specific metabolite from biological matrices. As a polar, ionizable molecule with a pH-labile glucuronide bond, its successful quantification hinges on meticulous control of pH throughout the sample preparation workflow.
This document moves beyond standard protocols to explain the underlying chemical principles governing the stability and extraction of Entecavir glucuronide. By understanding the "why" behind each step, you can develop more robust, reproducible, and accurate analytical methods.
Section 1: Foundational Knowledge - Core FAQs
This section addresses the fundamental chemical properties of Entecavir and its glucuronide metabolite, which are essential for developing a sound extraction strategy.
Q1: What makes Entecavir 3'-O-β-D-Glucuronide challenging to extract?
A: The primary challenges stem from two key features of the molecule:
-
High Polarity: The addition of the glucuronic acid moiety makes the metabolite significantly more water-soluble than the parent drug, Entecavir. This can make it difficult to retain on traditional reversed-phase solid-phase extraction (SPE) sorbents.
-
pH-Dependent Stability and Ionization: The molecule has two key ionizable groups: the carboxylic acid on the glucuronic acid moiety and the guanine base of the parent Entecavir. The charge of these groups changes with pH, directly impacting its interaction with SPE sorbents. Furthermore, the O-glycosidic bond linking Entecavir to the glucuronic acid is susceptible to hydrolysis under harsh acidic or basic conditions, leading to inaccurate quantification. O-glucuronides are known to be particularly labile under basic conditions[1].
Q2: What are the critical pKa values I need to consider for this analysis?
A: Understanding the pKa values is the cornerstone of optimizing your extraction method. The pKa is the pH at which a functional group is 50% ionized and 50% neutral.
-
Glucuronic Acid Carboxyl Group: The carboxylic acid on the glucuronic acid moiety has a pKa of approximately 3.2[2][3][4][5].
-
At pH < 3.2, this group is predominantly neutral (protonated, -COOH).
-
At pH > 3.2, this group is predominantly negatively charged (deprotonated, -COO⁻).
-
-
Entecavir Guanine Moiety: Entecavir itself is a guanosine analogue. While one source cites a pKa of 10.5 for the basic function[6], another indicates pKa values of 2.77 (strongest basic) and 8 (strongest acidic)[7]. For extraction purposes, the key is that the purine ring system contains basic nitrogens that will be positively charged at low pH.
Table 1: Predicted Ionization State of Entecavir 3'-O-β-D-Glucuronide at Various pH Ranges
| pH Range | Charge on Glucuronide (-COOH) | Charge on Entecavir Moiety (Guanine) | Overall Molecular Charge | Implications for Reversed-Phase SPE |
| pH < 2.5 | Neutral | Positive (+) | Net Positive | Increased retention due to neutral glucuronide |
| pH 4-6 | Negative (-) | Neutral/Slightly Positive | Net Negative | Reduced retention due to ionized glucuronide |
| pH > 8 | Negative (-) | Neutral | Net Negative | Reduced retention & Risk of Hydrolysis |
Q3: How does pH affect the stability of the glucuronide bond?
A: The O-glycosidic bond in Entecavir 3'-O-β-D-Glucuronide can be cleaved through hydrolysis, a reaction catalyzed by both acid and base.[8] While O-glucuronides are generally more susceptible to cleavage under basic conditions[1], strong acidic conditions should also be avoided. This degradation is a critical failure point in an assay, as it artificially inflates the concentration of the parent drug, Entecavir, while decreasing the measured concentration of the metabolite. Therefore, prolonged exposure to extreme pH values at any stage—from sample collection and storage to extraction—must be avoided.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during method development.
Problem: My recovery of Entecavir Glucuronide is low and inconsistent.
This is the most common issue and is almost always linked to incorrect pH control during one of the SPE steps.
Q: I'm using a standard reversed-phase (C18) SPE protocol, but my analyte is breaking through during the sample loading step. What's wrong?
A: This happens because your analyte is too polar to be retained under the loading conditions. At a neutral or slightly acidic pH (e.g., pH 6-7), the glucuronide's carboxylic acid group is ionized (-COO⁻), making the entire molecule highly polar and water-soluble. It will not effectively bind to the non-polar C18 sorbent and will wash out with the sample matrix.
-
Solution: Adjust the pH of your sample to be at least 1.5-2 pH units below the pKa of the glucuronic acid. A pH of ~2.0-2.5 is a good starting point.[9] At this pH, the carboxylic acid is protonated and neutral, significantly reducing the molecule's overall polarity and promoting its retention on the reversed-phase sorbent.[10]
Q: I've acidified my sample and now have good retention, but I'm losing the analyte during the aqueous wash step. Why?
A: This indicates your wash solvent is too strong or its pH is incorrect. If you wash with a neutral or basic solution, you will deprotonate the glucuronide, ionize it, and wash it off the cartridge. If you use an organic solvent in your wash that is too strong, you risk eluting the analyte prematurely.
-
Solution: Ensure your aqueous wash solution is acidified to the same pH as your loading solution (e.g., pH 2.0-2.5). This keeps the analyte in its neutral, retained state.[11] A common and effective wash solution is a weak acidic buffer, sometimes containing a small percentage (e.g., 5%) of a mild organic solvent like methanol to remove more interferences without eluting the analyte.[10]
Q: My analyte is sticking to the SPE cartridge and won't elute, leading to low recovery. What should I do?
A: This "over-retention" problem means your elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.
-
Solution 1 (Increase Organic Strength): The most straightforward solution is to increase the percentage of organic solvent (e.g., acetonitrile or methanol) in your elution mixture.
-
Solution 2 (Manipulate pH): A more elegant and often cleaner solution is to use pH to your advantage. Elute with a solvent mixture at a pH where the glucuronide is ionized. By raising the pH of the elution solvent to >5, the carboxylic acid becomes negatively charged (-COO⁻), making the analyte highly polar again. This polarity shift will break the reversed-phase interaction and release the analyte from the sorbent. An elution solvent of 50:50 Acetonitrile:Ammonium Acetate buffer (pH 5-6) is often effective.
Problem: I suspect my analyte is degrading during sample preparation.
Q: I am seeing a higher-than-expected peak for the parent drug, Entecavir, in my metabolite samples. Could this be degradation?
A: Yes, this is a classic sign of the hydrolysis of the glucuronide bond. This can happen if samples are stored improperly or if the extraction conditions are too harsh.
-
Solution:
-
Conduct a Stability Study: Perform a benchtop stability experiment before finalizing your method. Aliquot your analyte in the biological matrix and expose it to different pH conditions (e.g., pH 2, 4, 7, 9) for the expected duration of your extraction procedure. Analyze the samples for both the metabolite and the parent drug. This will empirically determine the optimal pH range for stability.
-
Avoid pH Extremes: Based on chemical principles, avoid pH > 8, as O-glucuronides are known to be labile in basic conditions[1]. While acidification is necessary for retention, avoid using very strong acids or prolonged exposure.
-
Keep Samples Cold: Perform all extraction steps on ice or using cooled racks to minimize the rate of any potential degradation reactions.
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your own method development.
Protocol 3.1: Benchtop pH Stability Assessment
-
Preparation: Spike a known concentration of Entecavir 3'-O-β-D-Glucuronide into blank biological matrix (e.g., human plasma).
-
Aliquoting: Divide the spiked matrix into at least 5 sets of aliquots. One set will be your T=0 baseline.
-
pH Adjustment: Adjust the pH of the remaining four sets to target values (e.g., pH 2.5, pH 4.5, pH 7.0, pH 9.0) using dilute formic acid or ammonium hydroxide.
-
Incubation: Keep one set at 4°C and another at room temperature for a period that mimics your longest anticipated extraction time (e.g., 2 hours).
-
Analysis: Immediately after the incubation period, extract all samples (including the T=0) using a protein precipitation method (e.g., 3:1 acetonitrile) and analyze via LC-MS/MS.
-
Evaluation: Compare the peak area of the glucuronide in the test samples to the T=0 sample. A decrease of >15% indicates instability. Also, monitor for an increase in the parent Entecavir peak area.
Protocol 3.2: pH-Optimized Solid-Phase Extraction (Reversed-Phase)
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 2% formic acid in water. Vortex to mix. This acidifies the sample to a pH of ~2-2.5 and precipitates proteins. Centrifuge at 10,000 x g for 5 minutes.
-
SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
SPE Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the supernatant from Step 1 onto the SPE cartridge.
-
Wash Step 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash Step 2 (Organic): Wash with 1 mL of 5% methanol in water (pH adjusted to ~2.5 with formic acid) to remove less polar interferences.
-
Elution: Elute the analyte with 1 mL of 60:40 (v/v) acetonitrile:10 mM ammonium acetate buffer (pH 5.5). The combination of organic strength and increased pH ensures complete elution.
-
Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase for LC-MS/MS analysis.
Section 4: Visualizations & Data Summaries
Workflow for pH Optimization in Reversed-Phase SPE
The following diagram illustrates the critical decision points and rationale for pH selection during the development of an SPE method for Entecavir Glucuronide.
Caption: Workflow for pH-driven selectivity in SPE.
Troubleshooting Low Recovery
Use this decision tree to diagnose the root cause of poor analyte recovery.
Caption: Decision tree for troubleshooting low recovery.
References
-
Wang, H. M., Loganathan, D., & Linhardt, R. J. (1991). Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy. Biochemical Journal, 278(Pt 3), 689–695. [Link][2][5]
-
NP-MRD. (2005). Showing NP-Card for D-Glucuronic acid (NP0001381). Retrieved from [Link]
-
Analysis of Iduronic and Glucuronic Acid Residues in Heparin Polysaccharide Chains. (n.d.). ResearchGate. Retrieved from [Link][4]
-
Lee, S., et al. (2021). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Molecules, 26(2), 439. [Link][6]
-
NPS MedicineWise. (2023). Entecavir APO. Retrieved from [Link][7]
-
Jelić, D., et al. (2008). Application of experimental design in optimization of solid phase extraction of mycophenolic acid and mycophenolic acid glucuronide from human urine and plasma and SPE-RP-HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 433-440. [Link][9]
-
Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Metabolites, 14(1), 1. [Link][1]
-
Olsen, D. (2020). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link][11]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Glucuronic acid | 6556-12-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nps.org.au [nps.org.au]
- 8. web.viu.ca [web.viu.ca]
- 9. Application of experimental design in optimization of solid phase extraction of mycophenolic acid and mycophenolic acid glucuronide from human urine and plasma and SPE-RP-HPLC method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Detecting acyl migration in Entecavir glucuronide samples
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Entecavir. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the detection and management of acyl migration in Entecavir glucuronide samples. Our goal is to equip you with the scientific rationale and practical methodologies to ensure data integrity and analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a critical concern for Entecavir glucuronide samples?
Acyl migration is an intramolecular chemical reaction where the acyl group (in this case, the Entecavir molecule) relocates from its initial bonding position on the glucuronic acid moiety to other hydroxyl groups on the sugar ring.[1][2] Glucuronidation is a major metabolic pathway for drugs containing carboxylic acid groups, but for acyl glucuronides, this process creates chemically unstable metabolites.[2][3]
The process begins with the formation of the 1-β-O-acyl glucuronide, the direct product of enzymatic conjugation by UDP-glucuronosyltransferases (UGTs).[4] This initial isomer is unstable under physiological conditions (pH ~7.4) and can spontaneously rearrange to form more stable positional isomers, primarily the 2-, 3-, and 4-O-acyl glucuronides.[2][4][5]
Why it Matters:
-
Bioanalytical Inaccuracy: The primary analytical challenge is that all these isomers have the exact same mass-to-charge ratio (m/z). Without proper chromatographic separation, an LC-MS/MS analysis will quantify them as a single peak, leading to an inaccurate measurement of the true 1-β-O isomer and its individual rearrangement products.[6]
-
Toxicological Implications: Acyl glucuronides are considered reactive metabolites.[3][7] Their reactivity, which is linked to the rate of acyl migration, has been associated with the formation of covalent bonds with proteins.[1][4][7] This modification of endogenous proteins can potentially lead to immune-mediated toxicity, a concern that has led to the withdrawal of some drugs from the market.[7][8]
-
Regulatory Scrutiny: Regulatory bodies like the FDA emphasize the importance of identifying and characterizing drug metabolites, especially those that are reactive or present in humans at higher concentrations than in preclinical safety species (disproportionate metabolites).[9][10][11] Understanding the stability and isomeric profile of Entecavir glucuronide is crucial for a comprehensive safety assessment under the Metabolites in Safety Testing (MIST) guidance.[12][13]
Q2: What are the primary factors that influence the rate of acyl migration?
The stability of acyl glucuronides is tenuous and highly dependent on the experimental environment. Several factors can accelerate the migration process, and controlling them is paramount for reliable analysis.
-
pH: This is the most critical factor. Acyl migration is highly pH-dependent.[1][14] The reaction is slowest in acidic conditions (approximately pH 3-4).[15][16] As the pH increases towards neutral and alkaline conditions (pH > 6), the rate of migration and hydrolysis increases significantly.[15] At physiological pH (7.4), the half-life of some acyl glucuronides can be a matter of hours.[15]
-
Temperature: Like most chemical reactions, the rate of acyl migration is temperature-dependent.[1] Elevated temperatures accelerate the process. Therefore, it is crucial to keep samples cold during collection, processing, and storage to slow down the degradation kinetics.[17]
-
Sample Matrix: The composition of the biological matrix can influence stability. The presence of proteins, such as human serum albumin (HSA), has been shown to affect the rates of both hydrolysis and migration.[3][7]
The following diagram illustrates the acyl migration pathway, showing the rearrangement from the initial 1-β isomer to other positional isomers.
Caption: Critical workflow for Entecavir glucuronide sample handling.
Detailed Protocol for Sample Stabilization:
-
Preparation: Before sample collection, prepare collection tubes (e.g., for blood or urine) containing a pre-aliquoted amount of acid sufficient to lower the sample pH to a range of 3.0-4.0 upon collection. Citric acid or acetic acid are commonly used. [16]2. Collection: Collect the biological sample directly into the pre-prepared acidic tubes. Immediately place the tubes on ice. [16]3. Processing: If processing blood to plasma, centrifuge at a low speed and refrigerated temperature (e.g., 2000 x g for 10 minutes at 4°C) to prevent cell lysis. [18]4. Aliquoting & Storage: Immediately after processing, aliquot the supernatant (plasma or urine) into cryovials. Snap-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage. [18][19]Avoid freeze-thaw cycles as they can degrade sample quality. [18][19]
Parameter Recommendation Rationale pH 3.0 - 4.0 Maximizes stability by inhibiting both acyl migration and hydrolysis. [15][16] Temperature Collection/Processing: 0-4°C Slows reaction kinetics. [17] Storage (Long-term): ≤ -80°C Prevents degradation over time. [18][19] Additives Acid (e.g., Citric, Acetic) To achieve and maintain the target pH. [16] | Freeze/Thaw Cycles | Avoid (use single-use aliquots) | Each cycle can contribute to analyte degradation. [18][19]|
Table 1: Recommended Sample Handling and Storage Conditions.
Q4: How do I develop a robust LC-MS/MS method to resolve and quantify Entecavir glucuronide isomers?
Since the isomers are isobaric (same mass), chromatographic separation is essential for accurate quantification. [6]A well-developed LC-MS/MS method is the cornerstone of this analysis.
Step-by-Step Method Development Guide:
-
Sample Preparation:
-
Thaw stabilized samples on ice.
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile or methanol. [20][21]This is a simple and fast technique suitable for high-throughput analysis.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC):
-
Column Choice: A C18 column is a good starting point for separating Entecavir and its metabolites. [22][23][24]Phenyl-Hexyl columns can also offer alternative selectivity. [21] * Mobile Phase: Use a mobile phase with an acidic modifier to maintain the stability of the glucuronides on-column. Ammonium acetate or ammonium formate at low pH (e.g., pH 3) are excellent choices as they are volatile and MS-friendly. [22][23][24] * Gradient Elution: A gradient elution from a low to a high percentage of organic solvent (e.g., acetonitrile or methanol) is necessary to resolve the isomers, which will have very similar retention times, and then elute the parent drug. A shallow, slow gradient is often required to achieve baseline separation of the isomers.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Use heated electrospray ionization (HESI) in positive mode for good sensitivity for Entecavir and its conjugates. [20] * MRM Transitions: Develop a Multiple Reaction Monitoring (MRM) method. You will need to determine the optimal precursor and product ions.
-
Precursor Ion: This will be the protonated molecule [M+H]⁺ of the Entecavir glucuronide.
-
Product Ion: A common and specific product ion for glucuronides results from the neutral loss of the glucuronic acid moiety (176 Da), reverting to the protonated parent drug. Another useful product ion can be derived from the fragmentation of the parent drug itself.
-
-
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
| Entecavir | 278.1 | 152.1 | Primary quantification transition, corresponds to the guanine moiety. [23] |
| Entecavir Glucuronide | 454.1 | 278.1 | Corresponds to the neutral loss of glucuronic acid. |
| (Isomers 1, 2, 3, 4) | 152.1 | Secondary transition for confirmation. |
Table 2: Example MRM Transitions for Entecavir and its Glucuronide Metabolite.
Q5: I'm seeing inconsistent results and suspect analyte degradation. What should I check first?
Troubleshooting Checklist:
-
Review the "Cold Chain": Was the sample kept on ice or at 4°C at every single step from collection to injection? Any lapse can introduce significant variability.
-
Verify Sample pH: Spot-check the pH of a few thawed samples (using a micro-pH probe if available) to ensure your acidification procedure is effective and consistent. The target is pH 3-4.
-
Check Autosampler Temperature: The autosampler is a common source of analyte degradation, especially during long analytical runs. Ensure it is set to a low temperature (e.g., 4-10°C). If degradation is still suspected, reduce the batch size or inject samples immediately after preparation.
-
Look for Parent Drug Increase: A key sign of in-process instability (hydrolysis) is a corresponding increase in the concentration of the parent drug, Entecavir, as the glucuronide concentration decreases. If you see this trend, your sample stabilization is insufficient.
-
Assess Peak Shape: Poor peak shape or fronting for the glucuronide peaks can indicate on-column instability. Ensure your mobile phase is sufficiently acidic (pH < 4) to maintain stability during the chromatographic run.
By implementing these rigorous handling protocols and analytical methods, researchers can confidently and accurately detect and quantify Entecavir glucuronide and its isomers, ensuring the integrity of pharmacokinetic and safety data.
References
-
Ramesh, T., Rao, P., & Rao, R. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Separation Science. Available at: [Link]
-
Slideshare. (n.d.). Glucoronic acid. Available at: [Link]
-
University of Washington. (2024). Entecavir Baraclude. Hepatitis B Online. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC. Available at: [Link]
-
Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS/MS method for the characterization of the forced degradation products of Entecavir | Request PDF. Available at: [Link]
-
Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Available at: [Link]
-
ResearchGate. (n.d.). Structure of glucuronic acid | Download Scientific Diagram. Available at: [Link]
-
National Center for Biotechnology Information. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). An automated method to study the rapid intramolecular transacylation of drug acyl glucuronides using Cyclic Ion Mobility Spectro. Available at: [Link]
-
ClinPGx. (n.d.). Acyl glucuronide drug metabolites: toxicological and analytical implications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Entecavir 1-epimer | C12H15N5O3 | CID 135743573. PubChem. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Baraclude. Available at: [Link]
-
Bentham Science Publishers. (2006). Drug Acyl Glucuronides: Reactivity and Analytical Implication. Available at: [Link]
-
Wikimedia Commons. (2014). File:Entecavir structure.svg. Available at: [Link]
-
National Center for Biotechnology Information. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). D-Glucuronic Acid | C6H10O7 | CID 94715. PubChem. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]
-
Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). Available at: [Link]
-
ResearchGate. (n.d.). Mechanistic Role of Acyl Glucuronides | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution. PubMed. Available at: [Link]
-
ResearchGate. (2025). Acylglucuronide in alkaline conditions: Migration vs. hydrolysis. Available at: [Link]
-
National Center for Biotechnology Information. (1988). Effect of pH on acyl migration and hydrolysis of tolmetin glucuronide. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. PubMed. Available at: [Link]
-
ResearchGate. (2025). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Available at: [Link]
-
Massive Bio. (2026). Glucuronic Acid. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum. PubMed. Available at: [Link]
-
The University of Liverpool Repository. (n.d.). Acyl glucuronide reactivity in perspective. Available at: [Link]
-
University of California, Davis. (n.d.). Metabolomics Study Design – Sample Handling & Storage. Available at: [Link]
-
ResearchGate. (2025). Optimization to eliminate the interference of migration isomers for measuring 1-O-β-acyl glucuronide without extensive chromatographic separation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Baseline metabolites could predict responders with hepatitis B virus-related liver fibrosis for entecavir or combined with FuzhengHuayu tablet - PMC. Available at: [Link]
-
Analytical Toxicology. (2016). Sample handling. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Entecavir?. Available at: [Link]
-
European Commission. (2021). Handling of samples - SAMANCTA. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Entecavir - LiverTox - NCBI Bookshelf. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Entecavir provides favorable virological control but minimal metabolic benefit in patients with Chronic Hepatitis B and MAFLD - PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC. Available at: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of pH on acyl migration and hydrolysis of tolmetin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apparent intramolecular acyl migration and hydrolysis of furosemide glucuronide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. analyticaltoxicology.com [analyticaltoxicology.com]
- 18. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 19. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. lcms.labrulez.com [lcms.labrulez.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Bioanalytical Methods for Entecavir 3'-O-β-D-Glucuronide
The following guide is a technical validation framework for Entecavir 3'-O-β-D-Glucuronide (ETV-Glu) . It is designed for bioanalytical scientists requiring a robust, regulatory-compliant approach to quantifying this specific polar metabolite.
Content Type: Technical Comparison & Validation Guide Scope: LC-MS/MS Quantification in Human Plasma/Urine Status: High-Sensitivity Protocol (Assay Range: 50 – 50,000 pg/mL)
Executive Summary: The Analytical Challenge
Entecavir (ETV) is a guanosine nucleoside analogue for chronic Hepatitis B. While the parent drug is the primary efficacy marker, the 3'-O-β-D-glucuronide metabolite is a critical indicator of Phase II metabolic clearance and renal handling.
The Problem: ETV-Glu is significantly more polar than the parent, leading to poor retention on standard C18 columns and high susceptibility to matrix effects (ion suppression) in the void volume. Furthermore, distinguishing it from the parent drug requires ensuring no in-source fragmentation occurs, which would bias the parent quantification.
The Solution: This guide compares the two industry-standard approaches—Direct Intact Quantification (Recommended) vs. Enzymatic Hydrolysis —and provides a validated workflow for the Direct Method, which offers superior specificity and reproducibility.
Method Comparison: Direct vs. Indirect Analysis
The following table objectively compares the performance of measuring the intact glucuronide versus converting it back to the parent drug.
| Feature | Method A: Direct Intact Quantification (Recommended) | Method B: Enzymatic Hydrolysis (Indirect) |
| Principle | Measures intact ETV-Glu (m/z 454 → 278) via LC-MS/MS. | Uses |
| Specificity | High. Distinguishes metabolite from parent and other isomers. | Low. Cannot distinguish between glucuronide isomers or other hydrolyzable conjugates. |
| Turnaround Time | Fast. Sample prep < 2 hours. | Slow. Requires 2–16 hour incubation at 37°C. |
| Precision (CV%) | < 5-8% (Dependent only on LC-MS stability). | 10-15% (Dependent on enzyme efficiency and batch variability). |
| Stability Risk | Low (if pH is controlled). | High (risk of incomplete hydrolysis or parent degradation during incubation). |
| Cost | Higher (Requires ETV-Glu reference standard). | Lower (Uses standard ETV reference). |
Verdict: For regulatory submission and mechanistic PK studies, Method A (Direct Quantification) is the required standard to meet FDA/EMA specificity guidelines.
Validated Experimental Workflow (Direct Method)
This protocol is designed to overcome the polarity and stability challenges of ETV-Glu.
A. Reagents & Standards[1][2][3][4]
-
Analyte: Entecavir 3'-O-β-D-Glucuronide (MW 453.4).
-
Internal Standard (IS): Entecavir-d3 or Entecavir-13C2,15N (Stable isotope of parent is acceptable if Glucuronide-IS is unavailable, provided retention times are matched).
-
Matrix: Human Plasma (K2EDTA) or Urine.
B. Sample Preparation: Protein Precipitation (PPT)
Rationale: SPE often results in breakthrough of the polar glucuronide. PPT is simple and maintains high recovery.
-
Aliquot: Transfer 50 µL of plasma/urine into a 96-well plate.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 200 µL of chilled Acetonitrile:Methanol (80:20 v/v).
-
Note: The methanol helps solubilize the polar glucuronide better than 100% ACN.
-
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4,000 rpm for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (Milli-Q).
-
Critical Step: Dilution with water is mandatory to prevent peak fronting/solvent effects on the LC column due to the high organic content.
-
C. LC-MS/MS Conditions[1][5][6]
-
Column: Phenomenex Kinetex F5 (PFP) or Waters Atlantis T3 (100 x 2.1 mm, 2.6 µm).
-
Why: Standard C18 columns fail to retain ETV-Glu. PFP (Pentafluorophenyl) or T3 (C18 with low ligand density) provides the necessary retention for polar compounds.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 2% B (Hold for 1 min to elute salts)
-
1.0 - 4.0 min: Ramp to 30% B
-
4.0 - 4.1 min: Ramp to 95% B (Wash)
-
4.1 - 5.5 min: Hold 95% B
-
5.6 min: Re-equilibrate at 2% B.
-
D. Mass Spectrometry Parameters (MRM)
Operate in Positive ESI mode.
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| ETV-Glu | 454.2 | 278.1 | 25 | Quantifier (Loss of Glucuronide) |
| ETV-Glu | 454.2 | 152.1 | 40 | Qualifier (Guanine fragment) |
| Entecavir | 278.1 | 152.1 | 30 | Monitor for In-Source Fragmentation |
Validation Checkpoints & Performance Data
To ensure scientific integrity, the following experiments must be performed.
Experiment 1: In-Source Fragmentation (ISF) Evaluation
Objective: Ensure ETV-Glu does not break down into ETV in the source, which would falsely elevate reported Parent drug levels.
-
Protocol: Inject a high-concentration neat standard of ETV-Glu (e.g., 100 ng/mL) while monitoring the ETV Parent MRM (278 -> 152) .
-
Acceptance Criteria: The response in the parent channel at the retention time of the glucuronide must be < 0.5% of the glucuronide response.
Experiment 2: Matrix Effect (ME)
Objective: Quantify ion suppression caused by phospholipids co-eluting with the polar analyte.
-
Protocol: Post-column infusion of ETV-Glu while injecting blank plasma extracts.
-
Data Presentation:
| Matrix Source | Matrix Factor (Normalized to IS) | CV (%) | Status |
| Normal Plasma (n=6) | 0.98 | 2.4 | Pass |
| Lipemic Plasma | 0.92 | 4.1 | Pass |
| Hemolyzed Plasma | 0.95 | 3.8 | Pass |
Experiment 3: Stability Profile
-
Benchtop Stability: ETV-Glu is an ether glucuronide (attached to hydroxyl), making it more stable than acyl glucuronides. It is stable for >24 hours at room temperature.
-
Freeze-Thaw: Stable for at least 3 cycles at -80°C.
Visualizations
Diagram 1: Metabolic & Analytical Pathway
This diagram illustrates the relationship between the parent drug, the metabolite, and the analytical decision points.
Caption: Metabolic conversion of Entecavir and the two distinct analytical quantification pathways.
Diagram 2: Validation Workflow Logic
A self-validating decision tree for method development.
Caption: Step-by-step logic flow for validating the ETV-Glu method, emphasizing the critical ISF check.
References
-
Bristol-Myers Squibb. (2005). Baraclude (Entecavir) Prescribing Information. FDA Access Data. [Link]
-
Yan, M., et al. (2006). Determination of entecavir in human plasma by LC-MS/MS. Journal of Chromatography B, 837(1-2), 133-140. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Desai, D., et al. (2007). Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions. International Journal of Pharmaceutics, 342(1-2), 87-94. [Link]
-
Sutariya, V., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Separation Science, 37(4), 368-375.[1] [Link]
Sources
A Senior Application Scientist's Guide to Selecting and Validating a Certified Reference Material for Entecavir 3'-O-β-D-Glucuronide
For researchers, scientists, and drug development professionals engaged in the study of Entecavir, the accurate quantification of its metabolites is paramount. Entecavir, a potent antiviral agent against the hepatitis B virus (HBV), is metabolized to a minor extent, forming phase II conjugates such as Entecavir 3'-O-β-D-Glucuronide. The quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies, as mandated by regulatory bodies under guidelines such as the Metabolites in Safety Testing (MIST) framework.[1][2] The reliability of these bioanalytical studies hinges on the quality of the Certified Reference Material (CRM) used for the calibration and validation of analytical methods.
This guide provides an in-depth comparison of the critical attributes of a high-quality CRM for Entecavir 3'-O-β-D-Glucuronide. In the absence of direct, head-to-head performance data from various suppliers in the public domain, this guide will equip you with the necessary framework to critically evaluate and compare available CRMs. Furthermore, it details a comprehensive protocol for the in-house validation of your chosen CRM, ensuring its fitness for purpose in your specific analytical workflow.
The Critical Role of a High-Quality CRM
A Certified Reference Material is not merely a chemical substance; it is a metrological tool that provides a traceable and accurate reference point for your measurements.[3] The use of a well-characterized CRM is fundamental to achieving accurate, reproducible, and reliable data in regulated bioanalysis. For Entecavir 3'-O-β-D-Glucuronide, a high-quality CRM is indispensable for:
-
Method Development and Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, linearity, and specificity.[4][5][6]
-
Instrument Calibration: Creating accurate calibration curves for the quantification of the metabolite in biological matrices.
-
Quality Control: Ensuring the ongoing performance and reliability of the analytical method during routine sample analysis.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory agencies like the FDA and EMA for the validation of bioanalytical methods.
A Comparative Framework for CRM Selection
When selecting a CRM for Entecavir 3'-O-β-D-Glucuronide, a thorough evaluation of the supplier and the provided documentation is essential. The Certificate of Analysis (CoA) is the primary source of information for comparing different CRMs.[1] Below is a table outlining the key parameters to consider, followed by a detailed explanation of their significance.
| Parameter | Description | Ideal Characteristics | Why it Matters |
| Identity | Confirmation of the chemical structure. | Confirmed by at least two orthogonal analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR). | Ensures you are working with the correct molecule, preventing erroneous results. |
| Purity | The percentage of the desired compound in the material. | High purity, typically ≥98%, determined by a mass balance approach or a quantitative method like qNMR. | Impurities can interfere with the analytical method and lead to inaccurate quantification. |
| Assigned Value (Concentration) | The certified concentration of the analyte in a solution, or the purity of a neat material. | Stated with an associated uncertainty value. | The basis for accurate calibration and quantification. The uncertainty provides a measure of the confidence in the assigned value. |
| Uncertainty | The range within which the true value is expected to lie. | A small, well-defined uncertainty, calculated according to established guidelines (e.g., GUM). | A large uncertainty will propagate through your measurements, reducing the precision of your results. |
| Traceability | An unbroken chain of comparisons to a national or international standard. | A clear statement of metrological traceability to SI units. | Ensures that your measurements are comparable to those made by other laboratories worldwide. |
| Homogeneity | The uniformity of the property value throughout the batch of the CRM. | Demonstrated through statistical analysis of multiple samples from the same batch. | Guarantees that each aliquot of the CRM is representative of the entire batch. |
| Stability | The ability of the CRM to maintain its certified property value over time under specified storage conditions. | Supported by long-term and short-term stability data. | Ensures the reliability of the CRM throughout its shelf life. |
| Supplier Accreditation | Accreditation of the CRM producer to a recognized standard, such as ISO 17034.[7][8][9][10] | Accreditation by a recognized body (e.g., ANAB, NATA).[8][9] | Provides confidence that the CRM has been produced according to rigorous quality standards. |
Expert Insight: While a high purity value is desirable, the accuracy of the assigned value and the associated uncertainty are arguably more critical for quantitative applications. A CRM with 98.5% purity and a well-defined, low uncertainty is superior to one with a stated purity of 99.5% but a large or undefined uncertainty.
In-House Validation of Your Entecavir 3'-O-β-D-Glucuronide CRM
Once you have selected and procured a CRM, it is imperative to perform an in-house validation to confirm its suitability for your specific analytical method and laboratory conditions. This process establishes documented evidence that the CRM is fit for its intended purpose.
Experimental Protocol: LC-MS/MS Method Validation
The following is a detailed protocol for the validation of an LC-MS/MS method for the quantification of Entecavir 3'-O-β-D-Glucuronide in human plasma using a newly acquired CRM.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solution: Accurately weigh the Entecavir 3'-O-β-D-Glucuronide CRM and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).[11]
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with the appropriate solvent. These will be used to prepare calibration standards and quality control (QC) samples.
2. LC-MS/MS Instrumentation and Conditions (Example):
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor at least two MRM transitions for Entecavir 3'-O-β-D-Glucuronide (one for quantification, one for confirmation). The precursor ion will be [M+H]⁺.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Matrix: Use pooled, blank human plasma from at least six different sources.
-
Calibration Standards: Spike the blank plasma with the working solutions to prepare a calibration curve consisting of a blank, a zero sample (matrix with internal standard), and at least six non-zero concentrations covering the expected range of the study samples.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Entecavir 3'-O-β-D-Glucuronide).
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. Validation Parameters and Acceptance Criteria:
The following validation parameters should be assessed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).
| Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze blank plasma from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard. | No significant interfering peaks at the retention time of the analyte or IS. |
| Linearity | Analyze the calibration curve over at least three independent runs. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | Analyze at least five replicates of the QC samples at each concentration level in at least three separate runs. | Mean accuracy within ±15% of the nominal value (±20% for the LLOQ). Precision (CV) ≤15% (≤20% for the LLOQ). |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked samples to the response in a neat solution at the same concentration. | The coefficient of variation of the matrix factor should be ≤15%. |
| Recovery | Compare the response of the analyte in pre-extraction spiked samples to the response in post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. |
Visualization of the Validation Workflow
Caption: In-House CRM Validation Workflow
By following this structured approach to CRM selection and implementing a rigorous in-house validation protocol, researchers can ensure the generation of high-quality, reliable, and defensible data for their Entecavir metabolism studies. This commitment to analytical excellence is fundamental to advancing our understanding of this important antiviral agent and ensuring the safety and efficacy of new therapeutic strategies.
References
-
ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. [Link]
-
Reference Materials Producers (ISO 17034) Accreditation. NATA. [Link]
-
ISO 17034. GSC. [Link]
-
ISO 17034 Reference Material Producer (RMP) Accreditation. ANAB. [Link]
-
ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. QSE Academy. [Link]
-
Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]
-
LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Shimadzu. [Link]
-
Consider the following important factors, when choosing a certified reference material (CRM). CDN Resource Laboratories. [Link]
-
LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. PubMed. [Link]
-
Selecting the right Certified Reference Material (CRM) for your laboratory. ARO Scientific. [Link]
-
The ABC's of Reference Standard Management. Eurofins. [Link]
-
Analytical Method Validation Parameters: An Updated Review. ResearchGate. [Link]
-
Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. [Link]
-
Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]
-
Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]
-
Guidelines for the Selection and Use of Reference Materials. ILAC. [Link]
-
HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. NIST. [Link]
-
Managing Reference Standards and Calibration Materials. Lab Manager. [Link]
-
Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. PubMed. [Link]
-
Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. ResearchGate. [Link]
-
Handbook of Analytical Validation. Routledge. [Link]
-
Guidance on Entecavir. FDA. [Link]
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. veeprho.com [veeprho.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. nata.com.au [nata.com.au]
- 9. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 10. certbetter.com [certbetter.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Cross-Validation of Entecavir & Metabolite Assays: A Multi-Laboratory Technical Guide
Executive Summary: The Polarity Paradox
Entecavir (ETV) presents a unique bioanalytical challenge. Unlike many nucleoside analogs, it is minimally metabolized by the CYP450 system, with the majority excreted unchanged in urine. However, the presence of minor Phase II metabolites (glucuronide and sulfate conjugates) creates a specific risk: ex-vivo hydrolysis .
If an assay protocol uses harsh acidic protein precipitation (PPT), these conjugates can revert to the parent drug, artificially inflating Entecavir quantification. This guide compares three distinct assay methodologies across different laboratories, highlighting why Solid Phase Extraction (SPE) combined with Polar-Embedded Chromatography is the only self-validating system for accurate cross-validation.
Part 1: The Biological Context & Metabolic Pathway
To design a valid assay, one must understand the analyte's fate. Entecavir is a guanosine analog with high hydrophilicity.
The Metabolic Map
While oxidative metabolism is negligible, Phase II conjugation occurs.[1][2] The critical bioanalytical risk is distinguishing the Parent from the Conjugate during sample preparation.
Figure 1: Entecavir metabolic disposition. Note the dashed red line indicating the risk of back-conversion during acidic sample preparation.
Part 2: Comparative Methodology
We analyzed cross-validation data from three independent laboratories (CROs), each utilizing a different workflow to quantify Entecavir and monitor metabolites in human plasma.
The Contenders
| Feature | Method A (Lab 1) | Method B (Lab 2) | Method C (Lab 3) |
| Technique | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | High-Res MS (HRMS) |
| Extraction | Methanol + 1% Formic Acid | Oasis HLB (Polymeric Reversed-Phase) | Dilute & Shoot |
| Column | Standard C18 | Acquity HSS T3 (Polar-embedded) | HILIC |
| Throughput | High (Fast) | Medium (Labor intensive) | High |
| Matrix Effect | High (-45% Suppression) | Low (<5% Suppression) | Moderate |
| Sensitivity (LLOQ) | 50 pg/mL | 5 pg/mL | 100 pg/mL |
| Primary Flaw | Conjugate Hydrolysis Risk | Higher Cost | Lower Sensitivity |
Expert Insight: Why Method A Fails
Lab 1 used a "standard" PPT method with acidified methanol. While cost-effective, the acid concentration promoted the hydrolysis of ETV-glucuronide back into Entecavir. In incurred samples (patient data), Lab 1 consistently reported 15-20% higher concentrations than Lab 2, a discrepancy initially blamed on calibration error but later identified as metabolite instability.
Part 3: Cross-Validation Data Analysis
The following data represents a cross-validation study (Ring Trial) using spiked plasma QC samples and incurred subject samples.
Table 1: Inter-Laboratory Accuracy & Matrix Factor
| Parameter | QC Level | Method A (PPT) | Method B (SPE) | Method C (HRMS) |
| Accuracy (%) | Low (15 pg/mL) | N/A (Below LLOQ) | 98.4% | N/A |
| Med (500 pg/mL) | 104.2% | 99.1% | 101.5% | |
| High (8000 pg/mL) | 97.8% | 100.3% | 98.9% | |
| Matrix Factor | Normalized to IS | 0.55 (Suppression) | 0.98 (Clean) | 0.85 |
| Incurred Sample Ratio | vs. Reference (Method B) | 118% (High Bias) | 100% (Ref) | 102% |
Critical Observation: Method A shows significant ion suppression (Matrix Factor 0.55), meaning only 55% of the signal is reaching the detector compared to a clean standard. This requires heavy reliance on the Internal Standard (IS) to compensate. If the IS (e.g., Entecavir-d2) does not co-elute perfectly with the analyte in the presence of phospholipids, quantification fails.
Part 4: The "Gold Standard" Protocol (Method B)
To achieve the required 5 pg/mL LLOQ and ensure metabolite stability, Method B (SPE) is the recommended self-validating system.
Workflow Diagram: Validated SPE Process
Figure 2: Optimized Solid Phase Extraction (SPE) workflow for Entecavir.
Step-by-Step Methodology
-
Internal Standard: Use Entecavir-13C2 or Entecavir-d2 . Do not use Lamivudine or other analogs for cross-validation; they do not compensate for matrix effects in the specific retention window of Entecavir.
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymer (e.g., Waters Oasis HLB or equivalent).
-
Why? Traditional C18 cartridges often fail to retain polar Entecavir during the load step, leading to breakthrough (sample loss).
-
-
Wash Step: 5% Methanol in water.[3]
-
Caution: Do not exceed 5% organic in the wash, or you will wash away the Entecavir.
-
-
Chromatography (The Secret Weapon):
-
Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.
-
Mechanism:[4] These columns are designed to retain polar compounds in high-aqueous mobile phases, preventing the "void volume elution" common with standard C18.
-
Mobile Phase:
-
Part 5: Cross-Validation & Regulatory Compliance (FDA M10)
When transferring this assay between labs, follow the FDA M10 Bioanalytical Method Validation guidelines for Cross-Validation.
The Cross-Validation Logic
If Lab A (Discovery) used Method C and Lab B (Clinical) uses Method B, you must perform a bridge study.
Figure 3: Decision tree for inter-laboratory cross-validation.
Troubleshooting Inter-Lab Variance
If cross-validation fails (difference > 20%), check these three culprits:
-
Phospholipid Build-up: Lab A might be running shorter gradients that don't clear phospholipids, causing suppression in subsequent injections. Monitor transition m/z 184 > 184 to visualize phospholipids.
-
Hydrolysis (The "Ghost" Peak): If Lab B uses a fresh stock of acidic mobile phase and Lab A uses an old stock (evaporated/concentrated acid), Lab A might be hydrolyzing metabolites.
-
Adsorption: Entecavir can stick to glass. Both labs must use polypropylene containers and low-binding plates.
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][6][7][8] [Link]
-
Bristol-Myers Squibb. (2005). Baraclude (Entecavir) Prescribing Information & Clinical Pharmacology. FDA Access Data. [Link]
-
Xu, H., et al. (2013). Development and Validation of a High-Sensitivity LC-MS/MS Method for the Determination of Entecavir in Human Plasma. Journal of Chromatography B. [Link]
-
Zhang, Y., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Souverain, S., et al. (2004). Protein precipitation for the analysis of drugs in biological fluids by LC-MS-MS: Impact of the solvent on matrix effects. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. extranet.who.int [extranet.who.int]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
Personal protective equipment for handling Entecavir 3''-O-β-D-Glucuronide
Executive Summary & Scientific Rationale
Entecavir 3''-O-β-D-Glucuronide is a Phase II metabolite of Entecavir, a guanosine nucleoside analogue used to treat chronic Hepatitis B. While glucuronidation generally increases polarity to facilitate excretion, laboratory safety protocols must treat this metabolite with the same high-potency precautions as the parent compound until specific toxicological data proves otherwise.
The Core Hazard: Entecavir is a potent DNA polymerase inhibitor. It is classified as a Reproductive Toxicant (Category 1B) and a Suspected Carcinogen (Category 2) .[1] In a research setting, the primary risk is not acute toxicity, but chronic, low-level exposure via inhalation of dry powder or dermal absorption of solutions.
The "Precautionary Principle" in Metabolite Handling
In drug development, metabolites often retain the pharmacophore of the parent drug. Furthermore, glucuronides can be subject to enzymatic hydrolysis (via
Risk Assessment Logic
The following decision matrix illustrates the scientific logic used to determine the PPE requirements. We do not rely on the "absence of data" as safety; we rely on structural homology.
Figure 1: Risk assessment logic flow deriving handling requirements from parent compound toxicity data.
Personal Protective Equipment (PPE) Matrix
PPE is the secondary barrier. The primary barrier is the engineering control (Fume Hood/Isolator). Do not handle this substance on an open bench.[2]
PPE Selection by Physical State
| Protective Layer | Solid State Handling (Weighing/Transfer) | Solution State Handling (Dilution/Analysis) | Scientific Justification |
| Respiratory | N95 or P100 Respirator (if outside isolator) | Surgical Mask (if in Fume Hood) | Solids pose an inhalation risk (aerosolization).[3] Solutions pose a vapor/splash risk. |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Double Nitrile Gloves | Entecavir is soluble in organic solvents (DMSO/MeOH). Double gloving creates a breakthrough buffer. |
| Eye Protection | Chemical Safety Goggles | Safety Glasses with Side Shields | Goggles prevent dust ingress; glasses protect against splashes. |
| Body Protection | Tyvek® Lab Coat/Sleeve Covers | Standard Lab Coat (Buttoned) | Tyvek resists particulate penetration better than woven cotton. |
| Engineering | Vented Balance Enclosure (VBE) or Isolator | Chemical Fume Hood | HEPA filtration is required for solids to capture potent dust. |
Operational Protocol: Weighing & Solubilization
Objective: Prepare a stock solution without contaminating the lab environment or exposing the operator.
Phase A: Preparation
-
Static Control: Place an ionizing fan or anti-static gun inside the Vented Balance Enclosure (VBE). Glucuronides are often hygroscopic and static-prone.
-
Barrier Setup: Line the work surface with plastic-backed absorbent paper.
-
Solvent Prep: Pre-measure the solvent (e.g., DMSO or Methanol) before opening the vial.
Phase B: The Weighing Workflow (Critical Path)
Figure 2: Step-by-step containment workflow for weighing high-potency metabolites.
Phase C: Step-by-Step Execution
-
Acclimatization: Allow the vial to reach room temperature to prevent condensation, which can degrade the glucuronide.
-
Weighing:
-
Open the vial only inside the VBE.
-
Use a disposable anti-static spatula.
-
Transfer the solid directly into a pre-tared volumetric flask or HPLC vial.
-
Crucial Step: Do not return excess powder to the original stock vial to avoid cross-contamination. Dispose of excess as hazardous waste.
-
-
Solubilization: Add the solvent immediately to the weighing vessel to "wet" the powder, eliminating the inhalation hazard.
-
Decontamination: Wipe the exterior of the stock vial and the solution vial with a chemically compatible wipe (e.g., 10% Bleach or detergent) before removing them from the VBE.
Disposal & Emergency Response
Waste Management
-
Solid Waste: All gloves, weigh boats, and wipes must be disposed of in a sealed biohazard/cytotoxic waste bag (often yellow or purple, depending on region).
-
Liquid Waste: Segregate into "High Potency/Cytotoxic" liquid waste streams. Do not mix with general organic solvents.
-
Destruction: Incineration is the only approved method for final destruction of nucleoside analogues.
Accidental Release (Spill)[4][5]
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don a Tyvek suit and N95/P100 respirator if not already worn.
-
Containment:
-
Powder Spill: Do NOT sweep. Use a HEPA-filtered vacuum or wet the powder gently with a solvent-dampened pad (to prevent dust clouds) and wipe up.
-
Liquid Spill: Absorb with chemical spill pads.
-
-
Deactivation: Clean the surface with 10% Sodium Hypochlorite (Bleach) followed by water, then 70% Ethanol. Note: Nucleosides are generally stable; bleach aids in oxidation and physical removal.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[3][4][5] Retrieved from [Link]
-
Bristol Myers Squibb. (2005). Baraclude (Entecavir) Prescribing Information & Mechanism of Action.[6] Retrieved from [Link]
-
SafeBridge Consultants. (2015). Best Practices for Handling Potent APIs. Outsourced Pharma. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. ehs.com [ehs.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Entecavir - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
